molecular formula C14H24O2 B1163489 Drechslerine A CAS No. 405157-84-8

Drechslerine A

Número de catálogo: B1163489
Número CAS: 405157-84-8
Peso molecular: 224.34 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Drechslerine A is a natural product found in Pyrenophora dematioidea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(1R,4R,5R,8S)-7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3/t11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQEYCIOPEQST-RFGFWPKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(C1C=C2CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C=C2CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Drechslerine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Drechslerine A, a sativene-type sesquiterpenoid. First reported in 2002 from the algicolous fungus Drechslera dematioidea, this natural product has demonstrated noteworthy antiplasmodial activity. This document details the experimental protocols for the fermentation of the source organism, extraction, and chromatographic purification of this compound. Furthermore, it summarizes the key quantitative data, including yields and bioactivity, and presents the spectroscopic data that were instrumental in its structure elucidation. While the precise mechanism of action and the signaling pathways modulated by this compound are yet to be fully elucidated, this guide serves as a foundational resource for researchers interested in the further investigation and development of this and related compounds.

Discovery and Source Organism

This compound was first isolated from the fungus Drechslera dematioidea. This fungus was obtained from the inner tissue of the marine red alga Liagora viscida. The discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from marine-derived fungi.

Isolation and Purification

The isolation of this compound involves a multi-step process encompassing fermentation of the fungal strain, extraction of the metabolites, and subsequent chromatographic purification.

Fermentation

The fungal strain Drechslera dematioidea is cultivated in a liquid medium to promote the production of secondary metabolites.

Experimental Protocol: Fungal Fermentation

  • Media Preparation: A suitable liquid culture medium is prepared. A typical medium for fungal fermentation would consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

  • Inoculation: The liquid medium is inoculated with a pure culture of Drechslera dematioidea.

  • Incubation: The culture is incubated under controlled conditions of temperature (typically 22-28 °C) and agitation (e.g., 150 rpm on a rotary shaker) for a period of 14-21 days to allow for fungal growth and metabolite production.

Extraction

Following incubation, the fungal biomass is separated from the culture broth, and the secondary metabolites are extracted.

Experimental Protocol: Extraction of Fungal Metabolites

  • Filtration: The fungal culture is filtered to separate the mycelium from the culture broth.

  • Solvent Extraction: The culture filtrate is extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is typically performed multiple times to ensure efficient extraction of the desired compounds.

  • Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Experimental Protocol: Purification of this compound

  • Silica Gel Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by size-exclusion chromatography on Sephadex LH-20, typically using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculation of Drechslera dematioidea F2 Liquid Culture (14-21 days) F1->F2 E1 Filtration F2->E1 E2 Ethyl Acetate Extraction E1->E2 E3 Concentration E2->E3 P1 Silica Gel Chromatography E3->P1 P2 Sephadex LH-20 Chromatography P1->P2 P3 Reversed-Phase HPLC P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were used to elucidate the structure of this compound.

Spectroscopic Technique Observed Data
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass and molecular formula of the compound.
¹H NMR Spectroscopy Reveals the number of different types of protons and their neighboring environments. Key signals for this compound include those for methyl groups, olefinic protons, and protons adjacent to hydroxyl groups.
¹³C NMR Spectroscopy Indicates the number of carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

Biological Activity

This compound has been evaluated for its biological activity and has shown notable antiplasmodial effects.

Antiplasmodial Activity

This compound exhibits activity against the malaria parasite, Plasmodium falciparum. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Plasmodium falciparum Strain IC₅₀ (µg/mL)
K1 (chloroquine-resistant)Data to be extracted from primary literature
NF54 (chloroquine-sensitive)Data to be extracted from primary literature

Experimental Protocol: In Vitro Antiplasmodial Assay

  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with human serum.

  • Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Incubation: The parasite culture is incubated with the different concentrations of this compound for a defined period (e.g., 48 or 72 hours).

  • Growth Inhibition Assessment: Parasite growth is assessed using a suitable method, such as:

    • Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia level.

    • Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes or nucleic acid content (e.g., SYBR Green I assay) are used to quantify parasite growth.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The specific cellular targets and signaling pathways affected by this compound have not yet been reported in the scientific literature. Further research is required to elucidate its mechanism of action against Plasmodium falciparum. The structural class of sativene-type sesquiterpenoids is known to exhibit a wide range of biological activities, and their mechanisms of action are diverse.

Hypothesized Signaling Pathway (General for Sesquiterpenoids)

While the specific pathway for this compound is unknown, sesquiterpenoids, in general, can interfere with various cellular processes. A hypothetical pathway could involve the inhibition of essential enzymes in the parasite or the disruption of cellular membranes.

hypothetical_pathway cluster_effect DrechslerineA This compound Target Putative Parasitic Target (e.g., Enzyme) DrechslerineA->Target Pathway Essential Metabolic Pathway Target->Pathway blocks Inhibition Inhibition Growth Parasite Growth and Proliferation Pathway->Growth Apoptosis Parasite Death Inhibition->Growth Growth->Apoptosis leads to

Caption: A hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antiplasmodial activity. The detailed protocols for its isolation and purification provided in this guide will facilitate its further study. Future research should focus on elucidating its mechanism of action and identifying the specific signaling pathways it modulates within the malaria parasite. Structure-activity relationship (SAR) studies, through the synthesis of analogues, could also lead to the development of more potent and selective antiplasmodial agents. The information presented herein serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and parasitology who are dedicated to the discovery and development of new antimalarial drugs.

An In-depth Technical Guide to the Chemical Structure of Drechslerin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structures, biological activities, and experimental protocols related to Drechslerin compounds, a family of sesquiterpenoids isolated from the fungus Drechslera dematioidea. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Core Chemical Structures of Drechslerin Compounds

The Drechslerins are a series of sesquiterpenoid natural products. The core structures of Drechslerins A through G, as elucidated by spectroscopic methods, are presented below. These compounds were first isolated from the algicolous fungus Drechslera dematioidea.[1]

Drechslerin A
  • Molecular Formula: C₁₅H₂₄O₂

  • Core Scaffold: A tricyclic sesquiterpenoid structure.

Drechslerin B
  • Molecular Formula: C₁₅H₂₂O₃

  • Structural Features: Differs from Drechslerin A by the presence of a lactone function.[1]

Drechslerin C
  • Molecular Formula: C₁₄H₂₄O₂

Drechslerin D
  • Molecular Formula: C₁₅H₂₂O₃

Drechslerin E
  • Molecular Formula: C₁₇H₂₆O₄

  • Structural Features: An acetal derivative of Drechslerin D.[1]

Drechslerin F
  • Molecular Formula: C₁₅H₂₄O₃

Drechslerin G
  • Molecular Formula: C₁₇H₂₆O₄

Quantitative Data on Biological Activity

Drechslerin E and Drechslerin G have been reported to exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1] The following table summarizes the available quantitative data.

CompoundTarget OrganismStrain(s)Activity TypeIC₅₀ (µM)Citation
Drechslerin EPlasmodium falciparumK1, NF54AntiplasmodialData not available[1]
Drechslerin GPlasmodium falciparumK1, NF54AntiplasmodialData not available[1]

Note: While the antiplasmodial activity has been reported, the specific IC₅₀ values were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of Drechslerin compounds, based on standard practices for fungal secondary metabolite research.

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of Drechslera dematioidea and extraction of its secondary metabolites is presented below.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction start Isolation of Drechslera dematioidea from marine red alga culture Mass cultivation on solid or in liquid medium start->culture harvest Harvest of fungal mycelium and culture filtrate culture->harvest extraction Solvent extraction (e.g., with Ethyl Acetate) harvest->extraction concentrate Concentration under reduced pressure extraction->concentrate

Fig. 1: Generalized workflow for fungal cultivation and extraction.
Isolation of Drechslerin Compounds

The crude extract obtained is subjected to various chromatographic techniques to isolate the individual Drechslerin compounds.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

  • Purification: The resulting fractions are further purified by repeated column chromatography, often using different stationary phases like Sephadex LH-20.

  • Final Purification: High-performance liquid chromatography (HPLC), usually with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients), is employed to obtain the pure compounds.

Structure Elucidation

The chemical structures of the isolated Drechslerin compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and the overall carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecules.

Signaling Pathways and Mechanism of Action

The antiplasmodial activity of sesquiterpenoids is an area of active research. While the specific mechanism of action for the Drechslerins has not been elucidated, several potential pathways have been proposed for this class of compounds. One plausible mechanism involves the inhibition of essential biosynthetic pathways in the parasite, such as the isoprenoid biosynthesis pathway, which is vital for the production of various essential molecules. Another potential target is the parasite's process of hemozoin formation, which is crucial for its survival within red blood cells.

G cluster_parasite Plasmodium falciparum drechslerin Drechslerin E / G isoprenoid Isoprenoid Biosynthesis Pathway drechslerin->isoprenoid Inhibition hemozoin Hemozoin Formation drechslerin->hemozoin Inhibition survival Parasite Survival and Proliferation isoprenoid->survival hemozoin->survival

Fig. 2: Plausible antiplasmodial mechanisms of action for sesquiterpenoids.

This guide provides a foundational understanding of the chemical structures and biological activities of Drechslerin compounds. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

A Technical Guide to Terpenoid Biosynthesis in Drechslera Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathways for terpenoid secondary metabolites in fungi of the genus Drechslera. While Drechslera species are known producers of various terpenoids, including sesquiterpenes like drechslerins and sesterterpenoids like ophiobolins, the molecular and genetic details of sesterterpenoid biosynthesis are the most thoroughly characterized.[1][2] This guide will therefore focus on the well-documented sesterterpenoid pathway as a primary model, while also contextualizing the biosynthesis of other metabolites produced by this genus.

Overview of Terpenoid Biosynthesis in Fungi

Fungal terpenoids are a large and structurally diverse class of natural products synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] In fungi, these precursors are typically generated via the mevalonate (MVA) pathway. A key feature of fungal sesterterpene (C25) biosynthesis is the presence of chimeric enzymes composed of a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[4][5] These bifunctional enzymes, termed PTTSs, first catalyze the sequential condensation of IPP units with a DMAPP starter to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and then catalyze its complex cyclization into a core sesterterpene scaffold.[4][6] Subsequent structural diversification is achieved through tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), which introduce oxidative modifications.[5][7]

The Ophiobolin Biosynthetic Pathway: A Model for Drechslera Sesterterpenoids

Ophiobolins are a characteristic group of 5-8-5 tricyclic sesterterpenoids produced by several Drechslera species and related fungi.[1][8] The biosynthetic pathway for ophiobolin K in Aspergillus ustus has been extensively studied and serves as an excellent model for understanding sesterterpenoid production.[9][10]

The core pathway involves three key steps:

  • Scaffold Synthesis: A bifunctional ophiobolin synthase (a PTTS, often denoted OblA or AcOS) synthesizes the initial sesterterpene skeleton, ophiobolin F, from IPP and DMAPP.[10][11]

  • Oxidative Modification: A cytochrome P450 monooxygenase (OblB) catalyzes multiple oxidations on the ophiobolin F core to produce intermediates like ophiobolin C.[10]

  • Further Tailoring: Additional enzymes, such as oxidoreductases (e.g., OblC), perform further modifications, such as dehydrogenation, to yield the final product, ophiobolin K.[9][10]

Ophiobolin Biosynthetic Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Core Sesterterpenoid Synthesis cluster_2 Key Enzymes Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP + DMAPP (C5 Precursors) Acetyl-CoA->IPP_DMAPP Multiple Steps GFPP Geranylfarnesyl-PP (GFPP) (C25 Linear Precursor) IPP_DMAPP->GFPP Chain Elongation Ophiobolin_F Ophiobolin F (5-8-5 Tricyclic Core) GFPP->Ophiobolin_F Cyclization Ophiobolin_C Ophiobolin C Ophiobolin_F->Ophiobolin_C Oxidation (C5, C21) Ophiobolin_K Ophiobolin K Ophiobolin_C->Ophiobolin_K Dehydrogenation (C16, C17) OblA OblA / AcOS (PTTS) OblA->GFPP OblA->Ophiobolin_F OblB OblB (P450) OblB->Ophiobolin_C OblC OblC (Oxidoreductase) OblC->Ophiobolin_K

Caption: Proposed biosynthetic pathway for Ophiobolin K.

Data on Metabolites from Drechslera Species

Compound ClassSpecific Metabolite(s)Producing Species (Example)Reference(s)
Sesterterpenoid Ophiobolins (e.g., Ophiobolin A, K)Drechslera spp.[1][8][10]
Sesquiterpene DrechslerinsD. dematoidea[1][2]
Polyketide MonocerinDrechslera sp. strain 678[12][13]
Alkaloid Various (unspecified)D. halodes, D. hawaiinsis[8]
Macrocyclic Ester PyrenophorinDrechslera spp.[2]

Experimental Protocols for Pathway Elucidation

The elucidation of fungal biosynthetic pathways relies on a combination of bioinformatics, molecular genetics, and analytical chemistry. The protocols described below are representative of the methodologies used to characterize pathways like that of the ophiobolins.[9][10]

Identification of Biosynthetic Gene Clusters (BGCs)
  • Genome Mining: The starting point is typically the sequencing of the fungal genome. Bioinformatic tools (e.g., antiSMASH) are used to scan the genome for putative BGCs. These tools identify characteristic genes, such as terpene synthases or polyketide synthases, which are often physically co-located with genes for tailoring enzymes, transporters, and regulatory proteins.

  • Homology Searching: For known compound classes, the protein sequence of a characterized enzyme (e.g., ophiobolin F synthase from A. clavatus) is used as a query in a BLAST search against the genome of the target Drechslera species to find homologous gene clusters.[7]

Functional Characterization of Genes

The function of candidate genes within a BGC is confirmed primarily through gene inactivation and heterologous expression.

A. Gene Inactivation (Knockout):

  • Construct Generation: A knockout cassette is constructed, typically containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal Transformation: The cassette is introduced into the protoplasts of the wild-type Drechslera strain.

  • Homologous Recombination: Through homologous recombination, the cassette replaces the target gene in the fungal genome.

  • Selection & Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR and Southern blotting.

  • Metabolite Profiling: The secondary metabolite profile of the knockout mutant is compared to the wild-type using analytical techniques like HPLC or LC-MS. The disappearance of the final product and/or the accumulation of a pathway intermediate confirms the function of the deleted gene.

B. Heterologous Expression:

  • Gene Cloning: The candidate gene (e.g., the PTTS) is amplified by PCR from fungal cDNA and cloned into an expression vector suitable for a heterologous host.

  • Host Transformation: The vector is transformed into a host organism that does not natively produce the compound of interest. Common hosts include Saccharomyces cerevisiae and Aspergillus oryzae.[5]

  • Cultivation & Extraction: The engineered host is cultivated under conditions that induce gene expression. The culture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Structural Elucidation: The produced compound in the extract is identified and its structure is determined using NMR spectroscopy and mass spectrometry, confirming the function of the expressed enzyme.

Experimental Workflow for Gene Function cluster_KO Gene Inactivation cluster_HE Heterologous Expression WT Wild-Type Fungus (Produces Compound X) KO_Construct Create Deletion Construct WT->KO_Construct Transform_KO Transform & Select Mutants KO_Construct->Transform_KO Mutant Mutant Strain (Gene Y Deleted) Transform_KO->Mutant Analyze_KO LC-MS Analysis Mutant->Analyze_KO Result_KO Compound X Absent Intermediate Z Accumulates Analyze_KO->Result_KO Isolate_Gene Isolate Gene Y from Wild-Type Fungus HE_Construct Clone into Expression Vector Isolate_Gene->HE_Construct Transform_HE Transform Host (e.g., A. oryzae) HE_Construct->Transform_HE Host Engineered Host Strain Transform_HE->Host Analyze_HE Cultivate, Extract & Analyze (LC-MS, NMR) Host->Analyze_HE Result_HE Host Produces Intermediate Z Analyze_HE->Result_HE

Caption: Workflow for determining gene function in a biosynthetic pathway.

Conclusion and Future Directions

The study of terpenoid biosynthesis in Drechslera reveals a sophisticated enzymatic machinery capable of producing complex and bioactive molecules. The well-characterized ophiobolin pathway provides a robust framework for understanding sesterterpenoid synthesis, from the bifunctional PTTS enzymes that construct the core scaffold to the P450s that provide functional decorations. While this model is informative, significant work remains. The precise genetic and enzymatic steps for the biosynthesis of other compound classes in Drechslera, particularly the eponymous Drechslerin sesquiterpenes, are yet to be fully elucidated. Future research, employing the genomic and molecular techniques outlined in this guide, will be critical to unlock the complete metabolic potential of this important fungal genus, paving the way for applications in drug development and biotechnology.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

Executive Summary:

Drechslerine A, a sesquiterpenoid phytotoxin, has emerged as a molecule of interest for its potential applications in agrochemicals and pharmacology. This technical guide provides a comprehensive overview of the natural producers of this compound and its related metabolites, detailing their isolation, cultivation, and chemical characterization. The document summarizes quantitative data, outlines experimental protocols, and visualizes key biological and experimental processes to serve as a foundational resource for researchers, scientists, and drug development professionals.

Natural Producers of this compound and Related Metabolites

The primary identified natural producer of this compound is the fungus Drechslera dematioidea . This fungus was first isolated as an endophyte from the inner tissue of the marine red alga Liagora viscida.[1][2] Beyond this compound, D. dematioidea has been found to produce a suite of related sesquiterpenoid metabolites.

Another species, Drechslera avenae , the causal agent of leaf spot disease in oats, is a known producer of various phytotoxic secondary metabolites, including sesquiterpenoids.[3][4] While direct production of this compound by D. avenae has not been explicitly documented in the readily available literature, its metabolic profile suggests it as a potential source of related compounds. The genus Drechslera is well-documented for its production of a diverse array of bioactive secondary metabolites, many of which exhibit phytotoxic properties.[5][6]

Chemical Profile of Metabolites

This compound belongs to the class of sesquiterpenoids , a large and diverse group of 15-carbon isoprenoids. Its chemical formula is C₁₄H₂₄O₂ with a molecular weight of 224.34 g/mol . Alongside this compound, Drechslera dematioidea produces a series of structurally related sesquiterpenoids, collectively referred to as drechslerines.

Table 1: Sesquiterpenoid Metabolites from Drechslera dematioidea [1][2]

Metabolite NameChemical Class
This compoundSesquiterpenoid
Drechslerine BSesquiterpenoid
Drechslerine CSesquiterpenoid
Drechslerine DSesquiterpenoid
Drechslerine ESesquiterpenoid
Drechslerine FSesquiterpenoid
Drechslerine GSesquiterpenoid
IsosativenetriolSesquiterpenoid
9-HydroxyhelminthosporolSesquiterpenoid
Sativene epoxideSesquiterpenoid
HelminthosporolSesquiterpenoid
cis-SativenediolSesquiterpenoid

Note: Quantitative production data for these metabolites is not extensively available in the reviewed literature.

Experimental Protocols

Isolation and Cultivation of Drechslera dematioidea

The following is a generalized protocol based on standard mycological techniques for the isolation and cultivation of endophytic fungi like Drechslera dematioidea.

Workflow for Fungal Isolation and Cultivation

G cluster_isolation Isolation cluster_cultivation Cultivation for Metabolite Production A Collection of marine red alga (Liagora viscida) B Surface sterilization of algal tissue A->B Wash with sterile seawater C Plating of inner tissue on potato dextrose agar (PDA) B->C Aseptic technique D Incubation and isolation of emerging fungal colonies C->D Monitor for growth E Inoculation of pure fungal isolate into liquid culture medium D->E Selection of Drechslera dematioidea F Incubation under controlled conditions (temperature, shaking) E->F Provide nutrients and aeration G Separation of mycelial mass and culture broth F->G Centrifugation or filtration G cluster_extraction Extraction cluster_purification Purification A Extraction of culture broth with ethyl acetate C Concentration of crude extracts under reduced pressure A->C B Extraction of mycelial mass with methanol/chloroform B->C D Column chromatography of crude extract (e.g., silica gel) C->D Combine and resuspend E Fraction collection based on thin-layer chromatography (TLC) D->E Elute with solvent gradient F Further purification by High-Performance Liquid Chromatography (HPLC) E->F Pool similar fractions G Isolation of pure This compound and analogs F->G Isocratic or gradient elution G A Acetyl-CoA B Mevalonate Pathway A->B C Farnesyl Pyrophosphate (FPP) B->C D Sesquiterpene Synthase C->D E Sesquiterpenoid Backbone (e.g., Sativene) D->E F Post-cyclization modifications (Oxidation, Reduction, etc.) E->F G This compound and Related Metabolites F->G

References

The Biological Activity of Drechslerin Sesquiterpenoids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Cytotoxic, Antifungal, Antiplasmodial, and Phytotoxic Properties, Associated Experimental Protocols, and Putative Mechanisms of Action.

Introduction

Drechslerin sesquiterpenoids, a class of secondary metabolites produced by fungi of the genus Drechslera and its teleomorphs Cochliobolus and Bipolaris, have garnered significant interest in the scientific community for their diverse and potent biological activities. These fungi are often plant pathogens, and their sesquiterpenoid constituents play a crucial role in these interactions. This technical guide provides a comprehensive overview of the known biological activities of Drechslerin sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and an exploration of their potential mechanisms of action and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and agrochemical potential of these natural products.

Biological Activities of Drechslerin Sesquiterpenoids and Related Compounds

The biological activities of Drechslerin sesquiterpenoids are multifaceted, encompassing cytotoxic, antifungal, antiplasmodial, and phytotoxic effects. The following sections and tables summarize the quantitative data available for these activities.

Cytotoxic Activity

Extracts from Drechslera species have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the crude extract of Drechslera rostrata are presented in Table 1. While specific Drechslerin sesquiterpenoids have not been individually assessed in these studies, these findings suggest that the secondary metabolites within these extracts, which include sesquiterpenoids, are potent cytotoxic agents.

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT-116Colon Carcinoma104.0[1]
HeLaCervical Carcinoma78.7[1]
HEp-2Larynx Carcinoma117.0[1]
HepG-2Hepatocellular Carcinoma217.0[1]

Table 1: Cytotoxic Activity of Drechslera rostrata Crude Extract [1]

Antifungal Activity

Metabolites from Drechslera species exhibit notable antifungal properties against a range of phytopathogenic fungi. The crude extract of Drechslera cynodontis has been shown to inhibit the mycelial growth and spore germination of several fungal pathogens.[2] Table 2 summarizes the percentage of growth inhibition observed for various fungi at a concentration of 30 mg/mL of the chloroform extract.

Fungal PathogenMycelial Growth Inhibition (%) at 30 mg/mLReference
Sclerotium cepivorum88.9[2]
Fusarium solani-[2]
Sclerotinia sclerotiorum-[2]
Rhizoctonia solani66.7[2]

Table 2: Antifungal Activity of Drechslera cynodontis Chloroform Extract [2]

Furthermore, two sesquiterpenoids, dihydrobipolaroxin and sorokinianin, were isolated from the chloroform extract of D. cynodontis. Dihydrobipolaroxin demonstrated highly effective growth inhibition against Alternaria solani, Fusarium oxysporum, and Sclerotinia sclerotiorum at a concentration of 100 µg/ml.[2]

Antiplasmodial Activity

Specific Drechslerin sesquiterpenoids have been investigated for their activity against the malaria parasite, Plasmodium falciparum. Drechslerines C and G, isolated from the algicolous fungus Drechslera dematioidea, exhibited antiplasmodial activity against both the chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum.

No quantitative IC50 values were provided in the available search results for Drechslerines C and G.

Phytotoxic Activity

Several Drechslerin sesquiterpenoids and related compounds are known for their phytotoxic effects, which is consistent with their origin from plant pathogenic fungi. Drechslerine B, also known as helminthosporol, and other seco-sativene sesquiterpenoids isolated from Cochliobolus sativus (the teleomorph of Bipolaris sorokiniana, a synonym of Drechslera sorokiniana), have demonstrated strong phytotoxic effects. These compounds were shown to produce visible lesions on corn leaves.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of Drechslerin sesquiterpenoids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for HCT-116 Cells: [3]

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare various concentrations of the Drechslerin sesquiterpenoid or extract in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

General Protocol: [4][5]

  • Preparation of Fungal Inoculum: Culture the phytopathogenic fungi on an appropriate agar medium. Harvest the spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare a stock solution of the Drechslerin sesquiterpenoid or extract in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control (a known antifungal agent), a negative control (medium with the fungal inoculum and solvent), and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period of 24 to 72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Antiplasmodial Assay: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum in vitro by quantifying the amount of parasite DNA.

General Protocol: [6]

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., K1 or NF54 strains) in human erythrocytes in a complete culture medium.

  • Drug Preparation: Prepare serial dilutions of the Drechslerin sesquiterpenoid in a 96-well plate.

  • Assay Setup: Add the synchronized ring-stage parasite culture to the wells containing the test compounds. Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without any compound).

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition compared to the negative control and determine the IC50 value.

Phytotoxicity Assay: Seed Germination and Seedling Growth Inhibition

This assay evaluates the effect of a compound on the early development of plants.

General Protocol:

  • Preparation of Test Solutions: Prepare a range of concentrations of the Drechslerin sesquiterpenoid in a suitable solvent (e.g., acetone or ethanol) and then dilute with distilled water.

  • Seed Treatment: Surface sterilize seeds of a model plant (e.g., corn, lettuce, or cress) and place them on filter paper in a petri dish.

  • Exposure: Add a defined volume of the test solution to each petri dish. Use a solvent control and a negative control (distilled water).

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., a growth chamber with controlled light and temperature) for a specified period (e.g., 3-7 days).

  • Assessment: Measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition of germination and growth compared to the control and determine the concentration that causes 50% inhibition (IC50).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which Drechslerin sesquiterpenoids exert their biological effects are not yet fully elucidated. However, based on studies of related sesquiterpenoids and preliminary findings for Drechslerins, some putative mechanisms can be proposed.

Phytotoxicity: Disruption of Membrane Integrity

Studies on helminthosporol (Drechslerine B) have shown that it can damage the permeability of plant cell membranes.[7] This disruption of membrane integrity can lead to leakage of cellular contents and a loss of ion gradients, ultimately resulting in cell death. This effect on the plasmalemma and tonoplast membranes appears to be a primary mode of its phytotoxic action.[7]

Drechslerine_B Drechslerine B (Helminthosporol) Plant_Cell_Membrane Plant Cell Membrane (Plasmalemma & Tonoplast) Drechslerine_B->Plant_Cell_Membrane Interacts with Membrane_Permeability Increased Membrane Permeability Plant_Cell_Membrane->Membrane_Permeability Leads to Ion_Leakage Ion & Solute Leakage Membrane_Permeability->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of phytotoxicity for Drechslerine B (Helminthosporol).

Cytotoxicity: Potential Induction of Apoptosis via Mitochondrial Dysfunction

While direct evidence for Drechslerin-induced apoptosis is limited, many sesquiterpenoids are known to induce apoptosis in cancer cells. A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Given that helminthosporol affects membrane permeability, it is plausible that it and other Drechslerin sesquiterpenoids could also impact mitochondrial membranes, leading to a decrease in ΔΨm, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Drechslerin Drechslerin Sesquiterpenoid Mitochondrion Mitochondrion Drechslerin->Mitochondrion Disrupts ΔΨm Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Start Start: Isolation & Purification of Drechslerin Sesquiterpenoids Screening Primary Biological Screening Start->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity Cytotoxic? Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial Antimicrobial? Antiplasmodial Antiplasmodial Assays (e.g., SYBR Green) Screening->Antiplasmodial Antiplasmodial? Phytotoxicity Phytotoxicity Assays (e.g., Seed Germination) Screening->Phytotoxicity Phytotoxic? Active_Compounds Identification of Active Compounds Cytotoxicity->Active_Compounds Antimicrobial->Active_Compounds Antiplasmodial->Active_Compounds Phytotoxicity->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, ΔΨm Measurement) Mechanism_Studies->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Mechanism_Studies->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies End End: Lead Compound for Drug/Agrochemical Development In_Vivo_Studies->End

References

Phytotoxic Properties of Drechslera-Derived Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Drechslera is a rich source of structurally diverse secondary metabolites, many of which exhibit potent phytotoxic properties. These natural products represent a promising avenue for the development of novel herbicides and other agrochemicals. This technical guide provides an in-depth overview of the major classes of phytotoxic compounds derived from Drechslera, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Major Classes of Phytotoxic Natural Products from Drechslera

Drechslera species are known to produce a variety of phytotoxic compounds, with the most significant being ophiobolins, cytochalasins, and eremophilanes.

1.1. Ophiobolins

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system. They are among the most well-studied phytotoxins from Drechslera. Species such as Drechslera maydis (the causal agent of Southern corn leaf blight) and Drechslera sorghicola are known producers of these compounds[1][2][3][4][5][6]. Ophiobolin A is the most prominent member of this family, exhibiting phytotoxicity against a broad range of plants by inducing characteristic necrotic lesions at concentrations ranging from 1 µM to 1 mM[1][2][3][4][5][6]. Other notable ophiobolins from Drechslera include ophiobolin I and 6-epi-ophiobolin A[1][7].

1.2. Cytochalasins

Cytochalasins are a group of mycotoxins with a perhydro-isoindolone ring fused to a macrocyclic ring. Drechslera dematioidea is a known producer of cytochalasin B[3][8][9][10][11]. These compounds are known to interfere with actin filament polymerization, thereby disrupting cellular processes such as cell division and motility[8][10][11]. Their phytotoxic effects also extend to the inhibition of glucose transport[10].

1.3. Eremophilanes

Eremophilanes are a class of sesquiterpenoids produced by various fungi, including Drechslera gigantea. These compounds have demonstrated phytotoxic activity against several grass species. While most eremophilanes from D. gigantea are phytotoxic, some have also been observed to cause chlorophyll retention, an activity typically associated with phytohormones[2].

Quantitative Phytotoxicity Data

The phytotoxic effects of Drechslera-derived natural products have been quantified using various bioassays. The following tables summarize available quantitative data.

Table 1: Phytotoxicity of Ophiobolins

CompoundPlant SpeciesAssay TypeConcentration/DosageObserved EffectReference
Ophiobolin AVarious weedsLeaf PunctureNot specifiedLarge necrosis[12]
6-epi-ophiobolin ACorn (with Tms cytoplasm)Dark CO2 fixationNot specifiedSelective toxicity[4][5][6]
3-anhydro-ophiobolin AGreen foxtailLeaf Puncture0.5 mg/mLLesion formation[13]
6-epi-ophiobolin AGreen foxtailLeaf PunctureNot specifiedLesion formation[13]
Drophiobiolin A & BLycopersicon esculentum, Digitaria sanguinalis, Chenopodium albumLeaf PunctureNot specifiedSignificant phytotoxicity[2]

Table 2: Phytotoxicity of Eremophilanes

CompoundPlant SpeciesAssay TypeIC50 Value (µM)Reference
6β-angeloyloxy-10β-hydroxyfuranoeremophilaneLemna paucicostataGrowth Inhibition2.94 ± 0.16[12]

Mechanisms of Action and Signaling Pathways

The phytotoxicity of Drechslera-derived natural products stems from their ability to interfere with fundamental cellular processes in plants.

3.1. Ophiobolins: Membrane Disruption and Cellular Stress

Ophiobolins are known to disrupt plant cell membranes, leading to increased permeability and leakage of electrolytes. This disruption is a primary mechanism of their phytotoxic action. Recent studies suggest that ophiobolin A may compromise the integrity of the endoplasmic reticulum (ER) and induce the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins. Impairment of the UPR has been shown to enhance plant susceptibility to Drechslera gigantea, the producer of ophiobolin A.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 Activates BiP BiP Unfolded Proteins->BiP Sequesters bZIP60 mRNA bZIP60 mRNA IRE1->bZIP60 mRNA Splices Spliced bZIP60 mRNA Spliced bZIP60 mRNA bZIP60 mRNA->Spliced bZIP60 mRNA bZIP28 bZIP28 BiP->bZIP28 Releases Cleaved bZIP28 Cleaved bZIP28 bZIP28->Cleaved bZIP28 Transport & Cleavage bZIP60 Protein bZIP60 Protein Spliced bZIP60 mRNA->bZIP60 Protein Translation UPR Genes UPR Genes bZIP60 Protein->UPR Genes Activates Transcription Cleaved bZIP28->UPR Genes Activates Transcription Ophiobolin_A Ophiobolin A Ophiobolin_A->Unfolded Proteins Induces accumulation

Caption: Unfolded Protein Response (UPR) pathway induced by ophiobolin A.

3.2. Cytochalasins: Disruption of the Actin Cytoskeleton and Defense Signaling

The primary mode of action of cytochalasins is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This has profound effects on cell division, growth, and intracellular transport. Disruption of the actin cytoskeleton by cytochalasins can also lead to the activation of the salicylic acid (SA) signaling pathway, a key component of the plant's defense response against pathogens.

Salicylic_Acid_Signaling cluster_Perception Cellular Stress cluster_Biosynthesis SA Biosynthesis cluster_Signaling Downstream Signaling Cytochalasin_B Cytochalasin B Actin Disruption Actin Disruption Cytochalasin_B->Actin Disruption Chorismate Chorismate Actin Disruption->Chorismate Triggers ICS_Pathway ICS Pathway Chorismate->ICS_Pathway PAL_Pathway PAL Pathway Chorismate->PAL_Pathway Salicylic_Acid Salicylic Acid ICS_Pathway->Salicylic_Acid PAL_Pathway->Salicylic_Acid NPR1_inactive NPR1 (inactive) Salicylic_Acid->NPR1_inactive Activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active TGA_factors TGA Transcription Factors NPR1_active->TGA_factors Interacts with Defense_Genes Defense Gene Expression TGA_factors->Defense_Genes Induces

Caption: Salicylic acid signaling pathway activated by cellular stress.

Experimental Protocols

4.1. Isolation and Purification of Phytotoxins from Drechslera Culture

The following is a general protocol for the extraction and purification of phytotoxic metabolites from a liquid culture of Drechslera.

Isolation_Workflow Start Start: Drechslera Liquid Culture Filtration 1. Filtration Start->Filtration Mycelia Mycelia Filtration->Mycelia Solid Culture_Filtrate Culture_Filtrate Filtration->Culture_Filtrate Liquid Solvent_Extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Aqueous_Phase Aqueous_Phase Solvent_Extraction->Aqueous_Phase Discard Organic_Phase Organic_Phase Solvent_Extraction->Organic_Phase Evaporation 3. Evaporation of Solvent Organic_Phase->Evaporation Crude_Extract Crude_Extract Evaporation->Crude_Extract Chromatography 4. Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC_Analysis 5. TLC Analysis of Fractions Fractions->TLC_Analysis Bioactive_Fractions Bioactive_Fractions TLC_Analysis->Bioactive_Fractions Identify Purification 6. Further Purification (e.g., HPLC, Prep-TLC) Bioactive_Fractions->Purification Pure_Compound End: Pure Phytotoxin Purification->Pure_Compound

Caption: General workflow for the isolation of fungal metabolites.

Protocol Steps:

  • Culture Growth: Grow the desired Drechslera species in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Extraction: Separate the mycelium from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent phase is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is fractionated using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Bioassay-Guided Fractionation: Each fraction is tested for phytotoxic activity using a suitable bioassay (e.g., leaf puncture assay) to identify the active fractions.

  • Purification: The active fractions are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2. Phytotoxicity Bioassays

4.2.1. Leaf Puncture Assay

This assay provides a rapid assessment of the phytotoxic activity of fungal metabolites on plant leaves.

Protocol Steps:

  • Plant Material: Use healthy, fully expanded leaves from the target plant species.

  • Puncturing: Make small punctures on the leaf surface with a sterile needle.

  • Application of Test Solution: Apply a small droplet (e.g., 10 µL) of the test compound dissolved in a suitable solvent to each puncture site. A solvent-only control should also be applied.

  • Incubation: Place the leaves in a humid environment (e.g., a petri dish with moist filter paper) and incubate under controlled light and temperature conditions.

  • Observation: Observe the leaves daily for the development of necrotic lesions or other signs of phytotoxicity around the puncture sites. The diameter of the lesions can be measured to quantify the phytotoxic effect.

4.2.2. Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by a phytotoxin by quantifying the leakage of electrolytes from plant tissues.

Protocol Steps:

  • Plant Material: Cut leaf discs of a uniform size from the target plant species.

  • Washing: Thoroughly wash the leaf discs with deionized water to remove any electrolytes from the cut edges.

  • Treatment: Incubate the leaf discs in a solution containing the test compound at various concentrations. A control with the solvent alone should be included.

  • Incubation: Gently shake the samples for a specified period (e.g., 24 hours) at room temperature.

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the solution.

  • Total Electrolyte Measurement: Boil or autoclave the samples to cause complete cell lysis and release of all electrolytes. After cooling to room temperature, measure the final electrical conductivity.

  • Calculation: Calculate the percentage of electrolyte leakage as (Initial Conductivity / Final Conductivity) x 100.

Conclusion

The phytotoxic natural products from Drechslera species, particularly ophiobolins, cytochalasins, and eremophilanes, demonstrate significant potential for the development of new agrochemicals. Their diverse chemical structures and mechanisms of action offer opportunities for novel modes of action that can help to overcome resistance to existing herbicides. Further research into the specific signaling pathways affected by these compounds and the optimization of their isolation and synthesis will be crucial for realizing their full potential in sustainable agriculture.

References

A Comprehensive Review of Drechslera Fungal Metabolites: From Bioactivity to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Drechslera is a prolific source of a diverse array of secondary metabolites, exhibiting a wide spectrum of biological activities. These natural products have garnered significant interest in the scientific community for their potential applications in medicine, agriculture, and as tools for biological research. This technical guide provides a comprehensive literature review of the metabolites produced by Drechslera species, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Chemical Diversity of Drechslera Metabolites

Drechslera species are known to produce a rich variety of secondary metabolites belonging to different chemical classes, including terpenoids, polyketides, and alkaloids. Among the most well-characterized are the ophiobolins, monocerin, and a range of other bioactive compounds.

Ophiobolins

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. Numerous ophiobolin analogues have been isolated from Drechslera species, including ophiobolin A, B, E, I, and J, as well as several of their derivatives.[1][2][3][4][5][6] These compounds are known for their potent biological activities, particularly their phytotoxic and cytotoxic effects.

Monocerin

Monocerin is a polyketide-derived isocoumarin that has been isolated from various Drechslera species.[7][8][9][10][11] It has demonstrated a range of biological activities, including antifungal and effects on endothelial cells.[7][10][11]

Other Metabolites

Beyond ophiobolins and monocerin, Drechslera species produce a variety of other bioactive compounds, including:

  • Drechslerines: Sesquiterpenoids[9]

  • Eremophilanes: Sesquiterpenoids[9]

  • Pyrenophorin: A macrocyclic dilactone polyketide[12]

  • Alkaloids [12]

  • Prenylhydroxybenzoic acids, chromans, prenylquinoids, and diketopiperazines [13][14]

  • 6-allyl-5,6-dihydro-5-hydroxypyran-2-one: An aromatic esterase[15][16][17]

Biological Activities of Drechslera Metabolites

The secondary metabolites of Drechslera exhibit a broad spectrum of biological activities, which are summarized in the following tables.

Cytotoxic Activity

Many Drechslera metabolites have demonstrated significant cytotoxicity against various cancer cell lines. The 50% inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

Table 1: Cytotoxicity of Drechslera Metabolites (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference(s)
Ophiobolin A Hela B10[18]
A375 (Melanoma)Not specified, but showed strong reduction in cell viability[7]
CHL-1 (Melanoma)Not specified, but showed strong reduction in cell viability[7]
L1210 (Leukemia)Not specified, but showed cytotoxicity[7]
MDA-MB-231 (Breast Cancer)Not specified, but inhibited proliferation[7]
6-epi-Ophiobolin A HCT-8 (Colon Adenocarcinoma)2.09 - 2.71[19]
Bel-7402 (Liver Cancer)2.09 - 2.71[19]
BGC-823 (Gastric Cancer)2.09 - 2.71[19]
A549 (Lung Adenocarcinoma)4.5[19]
A2780 (Ovarian Adenocarcinoma)2.09 - 2.71[19]
Drophiobolin A Hela B10[18]
Drophiobolin B Hela B10[18]
Di-2-ethylhexyl phthalate HCT-116 (Colon Carcinoma)9.5 µg/mL
HeLa (Cervical Carcinoma)>20.3 µg/mL[20]
HEp-2 (Larynx Carcinoma)>20.3 µg/mL[20]
HepG-2 (Hepatocellular Carcinoma)>20.3 µg/mL[20]
1,8-Dihydroxy-3-methoxy-6-methyl-anthraquinone HCT-116 (Colon Carcinoma)>20.3 µg/mL[20]
HeLa (Cervical Carcinoma)9.5 µg/mL[20]
HEp-2 (Larynx Carcinoma)>20.3 µg/mL[20]
HepG-2 (Hepatocellular Carcinoma)>20.3 µg/mL[20]
Monocerin HUVECs>80% viability at 1.25 mM[6][15]
Antimicrobial Activity

Several metabolites from Drechslera have shown activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values and inhibition zones are presented in Table 2.

Table 2: Antimicrobial Activity of Drechslera Metabolites

Compound/ExtractTarget OrganismActivityReference(s)
Monocerin Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternataGood antifungal activity[7][8][9]
Alkynyl substituted epoxycyclohexenone Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternataGood antifungal activity[7][8]
D. australiensis extract E. coliMIC: 12.5 µg/L[21][22]
S. aureusMIC: 6.25 µg/L[21][22]
D. halodes extract E. coliInhibition zone: 22-28 mm[21][22]
S. aureusInhibition zone: 22-28 mm[21][22]
D. hawaiinsis extract E. coliInhibition zone: 22-28 mm[21][22]
S. aureusInhibition zone: 22-28 mm[21][22]
6-allyl-5,6-dihydro-5-hydroxypyran-2-one E. coliMIC: 50 µg/mL[15][16][17]
S. aureusMIC: 25 µg/mL[15][16][17]
Phytotoxic Activity

Ophiobolins, in particular, are well-known for their phytotoxic effects on a variety of plant species.

Table 3: Phytotoxic Activity of Drechslera Metabolites

CompoundPlant SpeciesActivityReference(s)
Ophiobolin A Various grass and dicotyledon weedsMore phytotoxic than related ophiobolins[23]
3-Anhydro-ophiobolin A Green foxtailMost phytotoxic among tested ophiobolins[2][19]
6-epi-Ophiobolin A Green foxtailPhytotoxic, synergistic with 3-Anhydro-ophiobolin A[2][19]
Drophiobolin A & B Lycopersicon esculentum, Digitaria sanguinalis, Chenopodium albumSignificant phytotoxicity[18]
Monocerin Italian ryegrassInhibited root growth at 100 ppm[24]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Drechslera metabolites stem from their interactions with various cellular targets and modulation of key signaling pathways.

Ophiobolin A

The mechanism of action of ophiobolin A is multifaceted and appears to be context-dependent. In cancer cells, it has been shown to induce cytotoxicity through several mechanisms:

  • Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A reacts with the ethanolamine headgroup of PE in the cell membrane, leading to the formation of cytotoxic adducts and destabilization of the lipid bilayer.[25]

  • Inhibition of Calmodulin: Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[7]

  • Perturbation of Signaling Pathways: It has been reported to interfere with multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[1]

OphiobolinA_Signaling OphiobolinA Ophiobolin A CellMembrane Cell Membrane OphiobolinA->CellMembrane Enters PE Phosphatidylethanolamine (PE) OphiobolinA->PE Reacts with Calmodulin Calmodulin OphiobolinA->Calmodulin Inhibits PI3K_mTOR PI3K/mTOR Pathway OphiobolinA->PI3K_mTOR Inhibits Ras_Raf_ERK Ras/Raf/ERK Pathway OphiobolinA->Ras_Raf_ERK Inhibits CDK_RB CDK/RB Pathway OphiobolinA->CDK_RB Inhibits CellMembrane->PE Adduct PE-Ophiobolin A Adduct PE->Adduct Destabilization Lipid Bilayer Destabilization Adduct->Destabilization Cytotoxicity Cytotoxicity Destabilization->Cytotoxicity Calmodulin->Cytotoxicity PI3K_mTOR->Cytotoxicity Ras_Raf_ERK->Cytotoxicity CDK_RB->Cytotoxicity

Figure 1: Proposed signaling pathways affected by Ophiobolin A.
Monocerin

The precise molecular mechanisms underlying the biological activities of monocerin are less well-defined. However, studies on human umbilical vein endothelial cells (HUVECs) have shown that monocerin can increase cell proliferation without inducing cell senescence at certain concentrations.[6][15] This suggests that monocerin may interact with signaling pathways that regulate cell cycle and growth. Further research is needed to elucidate the specific molecular targets of monocerin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Fungal Culture and Metabolite Extraction

Fungal_Culture_Extraction Start Start: Fungal Strain Inoculation Inoculation onto Solid or Liquid Media Start->Inoculation Incubation Incubation (e.g., 2-4 weeks, 25°C) Inoculation->Incubation Harvest Harvesting of Mycelia and/or Culture Filtrate Incubation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration End Crude Extract for Further Purification Concentration->End

Figure 2: General workflow for fungal culture and metabolite extraction.

Protocol:

  • Fungal Strain and Media: Obtain a pure culture of the desired Drechslera species. Prepare appropriate solid (e.g., Potato Dextrose Agar - PDA) or liquid (e.g., Potato Dextrose Broth - PDB) culture media.

  • Inoculation: Inoculate the sterile media with the fungal strain under aseptic conditions. For solid media, a small agar plug from an actively growing culture can be used. For liquid media, a spore suspension or mycelial homogenate is typically used.

  • Incubation: Incubate the cultures under appropriate conditions of temperature (e.g., 25°C) and light (e.g., in the dark) for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).

  • Harvesting: For liquid cultures, separate the mycelia from the culture broth by filtration. For solid cultures, the entire culture (mycelium and agar) can be harvested.

  • Extraction: Extract the harvested fungal material (mycelia and/or culture filtrate) with an appropriate organic solvent such as ethyl acetate or methanol. This is typically done by repeated maceration and soaking or by liquid-liquid extraction.[1]

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Storage: Store the crude extract at a low temperature (e.g., -20°C) until further purification.

Chromatographic Separation and Purification

Chromatography_Workflow Start Crude Extract ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography Fractionation Fraction Collection (Stepwise Gradient Elution) ColumnChromatography->Fractionation TLC TLC Analysis of Fractions Fractionation->TLC Pooling Pooling of Similar Fractions TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound

Figure 3: Workflow for chromatographic separation and purification.

Protocol:

  • Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.[19]

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Thin-Layer Chromatography (TLC): Analyze the collected fractions by TLC to identify fractions containing compounds of interest.

  • Pooling: Combine the fractions that show similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using preparative HPLC with an appropriate column (e.g., C18) and mobile phase to isolate pure compounds.[26]

Spectroscopic Analysis for Structure Elucidation

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the chemical structure of the compound.[21][27][28][29]

  • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its elemental composition and confirm its molecular weight.

Cytotoxicity (MTT) Assay

MTT_Assay_Workflow Start Start: Cell Seeding Incubation1 Cell Adhesion (24h incubation) Start->Incubation1 Treatment Treatment with Test Compound Incubation1->Treatment Incubation2 Incubation (e.g., 48-72h) Treatment->Incubation2 MTT_Addition Addition of MTT Reagent Incubation2->MTT_Addition Incubation3 Incubation (2-4h) MTT_Addition->Incubation3 Solubilization Solubilization of Formazan Crystals Incubation3->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance End IC50 Calculation Absorbance->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2][3][5][19][30]

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal (Broth Microdilution) Assay

Antifungal_Assay_Workflow Start Start: Fungal Inoculum Preparation Inoculation Inoculation of Wells with Fungal Suspension Start->Inoculation SerialDilution Serial Dilution of Test Compound SerialDilution->Inoculation Incubation Incubation (e.g., 24-48h, 35°C) Inoculation->Incubation VisualInspection Visual or Spectrophotometric Assessment of Growth Incubation->VisualInspection End MIC Determination VisualInspection->End

Figure 5: Workflow for the broth microdilution antifungal assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal test organism.[1][4][13][18][31]

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Phytotoxicity (Leaf Puncture) Assay

Phytotoxicity_Assay_Workflow Start Start: Leaf Collection Puncture Puncturing the Leaf Surface Start->Puncture Application Application of Test Compound Solution Puncture->Application Incubation Incubation in a Moist Chamber Application->Incubation Observation Observation of Lesion Development Incubation->Observation End Measurement of Lesion Diameter Observation->End

Figure 6: Workflow for the leaf puncture phytotoxicity assay.

Protocol:

  • Plant Material: Select healthy, fully expanded leaves from the test plant species.[26][28][32]

  • Puncturing: Make small punctures on the leaf surface with a fine needle.

  • Treatment: Apply a small droplet of the test compound solution (dissolved in a suitable solvent with a surfactant) to each puncture site. A solvent control should also be included.

  • Incubation: Place the treated leaves in a moist chamber (e.g., a petri dish with a wet filter paper) and incubate under controlled light and temperature conditions.

  • Assessment: After a few days, observe the development of necrotic lesions around the puncture sites and measure their diameter.

Conclusion

The metabolites produced by Drechslera fungi represent a rich and diverse source of bioactive natural products with significant potential for development into new drugs and agrochemicals. The ophiobolins, with their potent cytotoxic and phytotoxic activities, and monocerin, with its antifungal properties, are just two examples of the promising compounds isolated from this genus. The detailed protocols and compiled bioactivity data in this guide are intended to facilitate further research into these fascinating molecules, from their isolation and characterization to the elucidation of their mechanisms of action and the exploration of their therapeutic and agricultural applications. Continued investigation into the secondary metabolism of Drechslera is likely to yield further novel compounds with valuable biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Drechslerins from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Drechslerins, a group of bioactive secondary metabolites, from fungal cultures. The primary producing organisms are species within the Bipolaris and Drechslera genera, notably Bipolaris sorokiniana (also known by its teleomorph name, Cochliobolus sativus). Drechslerins belong to the seco-sativene sesquiterpenoids class of compounds and have garnered interest for their phytotoxic properties, which may have applications in agriculture and drug development.[1]

This protocol consolidates information from various studies to provide a comprehensive workflow from fungal culture to the isolation of the target compounds.

Fungal Strain and Culture Conditions

The production of Drechslerins is highly dependent on the fungal strain and the culture conditions employed. Bipolaris sorokiniana is a well-documented producer of these metabolites.[1] Both solid-state and liquid fermentation methods can be utilized.

1.1. Fungal Strain

A verified strain of Bipolaris sorokiniana should be used. An example is strain ACCC36805, which has been used in studies on seco-sativene sesquiterpenoids.[1]

1.2. Culture Media

The choice of culture medium can significantly influence the growth of the fungus and the production of secondary metabolites.[2] For initial culture and maintenance, Potato Dextrose Agar (PDA) is commonly used. For large-scale production of Drechslerins, either a solid-state fermentation on rice or a liquid fermentation in a specialized medium is recommended.

Culture Type Medium Composition Incubation Conditions
Maintenance Potato Dextrose Agar (PDA)Commercially available or prepared from 200g potato, 20g dextrose, 20g agar in 1L water.25°C for 10 days.[1]
Solid-State Fermentation Rice Medium60g rice, 80mL distilled water per 500mL flask.Autoclave, then incubate at 25°C for 30 days.[1]
Liquid Fermentation Modified Fries MediumSee Table 2 for composition.Incubate at 25°C for 21 days without agitation.[3]

Table 1: Culture Media and Conditions for Bipolaris sorokiniana

Component Concentration (per 1L)
Ammonium TartrateVaries (often used as a primary nitrogen source)
Ammonium NitrateVaries (often used as a primary nitrogen source)
Yeast Extract1g (optional supplement)
SucroseAs required
GlucoseAs required

Table 2: Composition of Modified Fries Medium [4]

Experimental Protocols

2.1. Protocol for Fungal Culture

2.1.1. Solid-State Fermentation

  • Prepare the rice medium in 500mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterilized rice medium with fresh mycelial plugs from a 10-day-old PDA culture of Bipolaris sorokiniana.[1]

  • Incubate the flasks at 25°C for 30 days in the dark.[1]

2.1.2. Liquid Fermentation

  • Prepare the Modified Fries Medium and dispense 100mL into 250mL Erlenmeyer flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate with mycelial plugs from a PDA culture.

  • Incubate at 25°C for 21 days under constant light without agitation.[3]

2.2. Protocol for Extraction of Drechslerins

This protocol outlines the extraction from a solid-state rice culture.

  • After the incubation period, dry the fungal culture and substrate.

  • Grind the dried culture to a fine powder.

  • Extract the powdered culture with ethyl acetate (EtOAc) at room temperature. A common ratio is 1:3 (w/v) of culture to solvent. Repeat the extraction three times to ensure complete recovery of metabolites.

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3. Protocol for Purification of Drechslerins

A multi-step chromatographic approach is recommended for the purification of Drechslerins from the crude extract.

2.3.1. Column Chromatography (Initial Fractionation)

  • Prepare a silica gel 60 (70-230 mesh) column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed extract onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane/ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pool fractions with similar TLC profiles.

Parameter Specification
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase n-hexane/Ethyl Acetate (EtOAc) gradient
Elution Gradient Start with 100% n-hexane, gradually increase EtOAc concentration to 100%.
Fraction Monitoring TLC with visualization under UV light (254 nm and 366 nm) and/or staining.

Table 3: Recommended Parameters for Column Chromatography

2.3.2. Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification)

Fractions enriched in Drechslerins from the column chromatography step can be further purified using pTLC or preparative HPLC.

For pTLC:

  • Apply the concentrated fraction as a band onto a preparative silica gel TLC plate.

  • Develop the plate in a suitable solvent system (e.g., a specific ratio of n-hexane/EtOAc that provides good separation on analytical TLC).

  • Visualize the bands under UV light.

  • Scrape the band corresponding to the Drechslorin of interest from the plate.

  • Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

  • Filter and evaporate the solvent to obtain the purified Drechslorin.

For Preparative HPLC:

  • Use a reversed-phase column (e.g., C18).

  • Elute with a gradient of water and methanol or acetonitrile.

  • Monitor the elution with a UV detector.

  • Collect the peak corresponding to the Drechslorin.

  • Evaporate the solvent to yield the pure compound.

Characterization

The identity and purity of the isolated Drechslerins should be confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.

Workflow and Diagrams

Workflow for Drechslorin Isolation

Drechslorin_Isolation_Workflow start Start: Bipolaris sorokiniana Culture culture Fungal Culture (Solid-State on Rice) start->culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction evaporation Evaporation (Rotary Evaporator) extraction->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions purification Final Purification (pTLC or Prep-HPLC) fractions->purification pure_compound Pure Drechslorin purification->pure_compound characterization Characterization (MS, NMR) pure_compound->characterization

Caption: Workflow for the isolation of Drechslerins.

This comprehensive protocol provides a robust framework for the successful isolation of Drechslerins for further research and development. The specific parameters for chromatography may require optimization depending on the specific Drechslorin target and the composition of the crude extract.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Drechslerine A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized protocol for the purification of Drechslerine A, a sesquiterpenoid produced by fungi of the Drechslera genus, utilizing High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific established methods for this compound, this protocol is based on common practices for the separation of fungal secondary metabolites, particularly mycotoxins and other sesquiterpenoids.[1][2][3][4][5] The described method employs reversed-phase HPLC (RP-HPLC), a widely used technique for the purification of moderately polar to nonpolar natural products.[6][7] This document provides a comprehensive workflow, from sample preparation to the analysis of the purified compound, and is intended to serve as a foundational method for researchers, scientists, and professionals in drug development.

Introduction

Drechslera species are known to produce a variety of secondary metabolites, some of which exhibit significant biological activities, including phytotoxic and antimicrobial properties.[3][8][9][10] this compound, a member of the sesquiterpenoid class of natural products, is of interest for its potential bioactivities. The isolation and purification of this compound in sufficient quantity and purity are essential for detailed structural elucidation, bioactivity screening, and further research into its mechanism of action. High-Performance Liquid Chromatography is a powerful technique for the separation and purification of individual components from complex mixtures, such as fungal extracts.[6][11][12] Reversed-phase chromatography, in particular, is well-suited for the separation of sesquiterpenoids due to their chemical nature.[4][5] This application note presents a robust and adaptable RP-HPLC method for the purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the extraction of the crude fungal metabolite mixture, followed by preparative HPLC for initial purification, and concluding with analytical HPLC for purity assessment.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis & Final Product fungal_culture Fungal Culture (Drechslera sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration prep_hplc Preparative RP-HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC (Purity Check) fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling final_product Purified this compound pooling->final_product

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

Sample Preparation
  • Fungal Culture and Extraction: Drechslera sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[13] The culture filtrate is then extracted with an organic solvent such as ethyl acetate.[10][13]

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solubilization: The dried crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) for injection into the HPLC system. The sample should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system, and the purity of the collected fractions is assessed using an analytical HPLC system. The following conditions are recommended as a starting point and may require optimization.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A Water (HPLC Grade)Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile with 0.1% Formic Acid
Gradient 30-100% B over 40 min30-100% B over 20 min
Flow Rate 15 mL/min1 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nmUV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm
Injection Volume 1-5 mL (depending on concentration)10-20 µL
Column Temperature Ambient25 °C

Results and Data Presentation

The chromatogram from the preparative HPLC will show multiple peaks corresponding to the different components of the crude extract. Fractions are collected based on these peaks. The purity of each fraction is then determined by analytical HPLC. The following table presents hypothetical data for the purification of this compound.

Fraction IDRetention Time (min)Peak AreaPurity (%)Yield (mg)
Crude Extract---500
Fraction 115.2150,0007515
Fraction 2 (this compound) 18.5 450,000 >98 40
Fraction 321.8200,0008022
Fraction 425.1100,0006510

Hypothetical Signaling Pathway Inhibition

Fungal secondary metabolites often exert their biological effects by interfering with cellular signaling pathways. While the specific target of this compound is yet to be fully elucidated, a common mechanism of action for bioactive natural products is the inhibition of key enzymes in signaling cascades, such as kinase pathways.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis, Growth Arrest) nucleus->response drechslerine_a This compound drechslerine_a->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the purification of this compound from fungal extracts using reversed-phase HPLC. The method is adaptable and can be optimized to suit specific laboratory conditions and instrumentation. The successful isolation of pure this compound will enable further investigation into its biological activities and potential applications in research and drug development.

References

Application Notes and Protocols for Culturing Drechslera dematoidea for Drechslerin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drechslera dematoidea is a species of fungus known to produce a variety of secondary metabolites, including the sesquiterpenoid Drechslerin. Sesquiterpenoids are a class of natural products with diverse biological activities, making them of significant interest for drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for the cultivation of Drechslera dematoidea in submerged culture for the production of Drechslerin, along with methods for its extraction and analysis. The protocols are designed to serve as a foundational methodology for researchers aiming to produce and study this promising secondary metabolite.

Data Presentation

Table 1: Recommended Media Compositions for Drechslera dematoidea Cultivation
Media ComponentPotato Dextrose Broth (PDB)Malt Extract Broth (MEB)Czapek-Dox Broth
Carbon Source Potato Infusion (from 200g potatoes)Malt Extract (20.0 g/L)Sucrose (30.0 g/L)
Nitrogen Source -Peptone (1.0 g/L)Sodium Nitrate (3.0 g/L)
Dextrose 20.0 g/L--
Minerals --Dipotassium Phosphate (1.0 g/L)
--Magnesium Sulfate (0.5 g/L)
--Potassium Chloride (0.5 g/L)
--Ferrous Sulfate (0.01 g/L)
Initial pH 5.6 ± 0.25.5 ± 0.27.3 ± 0.2
Table 2: Optimized Fermentation Parameters for a Drechslera sp.
ParameterOptimized ValueReference
Incubation Time144 hours[1]
Temperature25-30°C[2]
pH6.5 - 8.5[1]
Agitation150 - 200 rpm[3]
Aeration1.0 - 2.0 vvm

Note: These parameters were optimized for a different Drechslera species and may require further optimization for Drechslerin production by D. dematoidea.

Experimental Protocols

Protocol 1: Inoculum Preparation for Drechslera dematoidea

Objective: To prepare a healthy and active seed culture of Drechslera dematoidea for inoculation into the production medium.

Materials:

  • Pure culture of Drechslera dematoidea on Potato Dextrose Agar (PDA) plate

  • Sterile Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Sterile inoculation loop or scalpel

  • Sterile Erlenmeyer flasks (250 mL)

  • Incubator shaker

Procedure:

  • Aseptically transfer a small piece (approximately 1 cm²) of mycelial mat from a mature PDA plate of D. dematoidea into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.

  • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 4-6 days.[4]

  • Visually inspect the culture for uniform turbidity and the absence of contaminants. This is the seed culture.

Protocol 2: Submerged Fermentation for Drechslerin Production

Objective: To cultivate Drechslera dematoidea in a liquid medium to promote the biosynthesis of Drechslerin.

Materials:

  • Seed culture of Drechslera dematoidea (from Protocol 1)

  • Production medium (e.g., Potato Dextrose Broth, see Table 1)

  • Sterile fermentation vessel (e.g., 1 L Erlenmeyer flask or bioreactor)

  • Incubator shaker or bioreactor with temperature, pH, and aeration control

Procedure:

  • Prepare the production medium according to the formulations in Table 1 and sterilize by autoclaving.

  • Inoculate the production medium with the seed culture at a ratio of 10% (v/v). For example, add 100 mL of seed culture to 900 mL of production medium.

  • Incubate the culture under the following conditions, based on general findings for Drechslera species:

    • Temperature: 28°C[4][5]

    • pH: Maintain at 6.5

    • Agitation: 180 rpm[5]

    • Incubation period: 11-14 days[5]

  • Monitor the culture periodically for growth (mycelial biomass) and Drechslerin production (by sampling and analysis).

Protocol 3: Extraction of Drechslerin from Culture Broth

Objective: To extract Drechslerin and other secondary metabolites from the fungal culture.

Materials:

  • Drechslera dematoidea culture broth (from Protocol 2)

  • Ethyl acetate[6][7]

  • Separatory funnel

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration through filter paper.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic (ethyl acetate) layer will contain the secondary metabolites.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of Drechslerin.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be used for further purification and analysis.

Protocol 4: Quantification of Drechslerin by HPLC-MS

Objective: To quantify the concentration of Drechslerin in the crude extract.

Materials:

  • Crude Drechslerin extract

  • Drechslerin standard (if available)

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of the crude extract in methanol at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of standard solutions of Drechslerin (if available) in methanol to generate a calibration curve.

  • Set up the HPLC-MS system with a suitable mobile phase gradient. A common gradient for sesquiterpenoid analysis is a mixture of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

  • Inject the standard solutions and the sample extract onto the HPLC column.

  • Monitor the elution of Drechslerin using the mass spectrometer in selected ion monitoring (SIM) mode for the specific m/z of Drechslerin.

  • Generate a calibration curve by plotting the peak area of the Drechslerin standard against its concentration.

  • Calculate the concentration of Drechslerin in the crude extract by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_ferm Submerged Fermentation cluster_extract Extraction & Analysis A Pure Culture of D. dematoidea on PDA B Seed Culture in PDB (4-6 days, 25°C, 150 rpm) A->B C Inoculation into Production Medium (10% v/v) B->C D Incubation (11-14 days, 28°C, 180 rpm, pH 6.5) C->D E Filtration to Separate Mycelium and Filtrate D->E F Liquid-Liquid Extraction of Filtrate with Ethyl Acetate E->F G Concentration of Ethyl Acetate Extract F->G H HPLC-MS Analysis for Drechslerin Quantification G->H

Caption: Experimental workflow for Drechslerin production.

Sesquiterpenoid_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_fpp Farnesyl Pyrophosphate Synthesis cluster_cyclization Sesquiterpene Cyclization AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMIPP DMAPP IPP->DMIPP Isomerase IPP_DMAPP IPP + DMAPP GPP_IPP GPP + IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) SesquiterpeneScaffolds Diverse Sesquiterpene Scaffolds (e.g., Drechslerin Precursor) FPP->SesquiterpeneScaffolds Sesquiterpene Synthase IPP_DMAPP->GPP GPP Synthase GPP_IPP->FPP FPP Synthase

Caption: General fungal sesquiterpenoid biosynthesis pathway.

References

Application Notes and Protocols: Drechslerine A in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drechslerine A is a phytotoxic secondary metabolite belonging to the seco-sativene sesquiterpenoid class of natural products. It is produced by the endophytic fungus Cochliobolus sativus, a plant pathogen formerly classified under the genus Drechslera. As a phytotoxin, this compound has been observed to exhibit detrimental effects on plant tissues, suggesting its potential role in plant disease development. Its mode of action is reported to involve the disruption of microtubules, which are essential components of the plant cell cytoskeleton responsible for cell division, growth, and intracellular transport. This activity makes this compound a compound of interest for studies on plant-pathogen interactions, plant defense mechanisms, and as a potential lead for the development of novel herbicides.

These application notes provide an overview of the current understanding of this compound and generalized protocols for its investigation in a plant pathology context. Due to the limited specific data currently available for this compound, information and protocols are supplemented with data from closely related and more extensively studied seco-sativene sesquiterpenoids for comparative and illustrative purposes.

Data Presentation

Quantitative data on the specific phytotoxic activity of this compound is not extensively available in peer-reviewed literature. However, the activity of related seco-sativene sesquiterpenoids can provide a comparative baseline for experimental design.

Table 1: Phytotoxic Activity of this compound and Related Seco-Sativene Sesquiterpenoids

CompoundProducing OrganismTarget Plant(s)Observed EffectConcentration/DosageCitation(s)
This compound Cochliobolus sativusCorn (Zea mays)Production of visible lesionsNot specified[1]
Drechslerine BCochliobolus sativusCorn (Zea mays)Production of visible lesionsNot specified[1]
Helminthosporic acidCochliobolus sativusCorn (Zea mays)Production of visible lesionsNot specified[1]
Helminthosporal acidCochliobolus sativusCorn (Zea mays)Production of visible lesionsNot specified[1]

Experimental Protocols

The following are generalized protocols for the evaluation of this compound's phytotoxicity and its effect on plant disease progression. These should be adapted based on the specific host-pathogen system under investigation.

Protocol 1: In Vitro Phytotoxicity Assay (Leaf Puncture Assay)

Objective: To assess the direct phytotoxic effect of this compound on plant leaf tissue.

Materials:

  • This compound solution (dissolved in a suitable solvent like ethanol or DMSO, then diluted in sterile water)

  • Healthy, young, fully expanded leaves from the target plant species

  • Sterile needles or pipette tips

  • Petri dishes lined with moist filter paper

  • Growth chamber with controlled light and temperature

Methodology:

  • Prepare a series of concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a solvent-only control.

  • Collect healthy leaves and gently wash them with sterile distilled water.

  • Place the leaves in Petri dishes containing moist filter paper to maintain humidity.

  • Create small, uniform wounds on the leaf surface using a sterile needle.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution or control solution directly onto each wound.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber under appropriate light and temperature conditions for the plant species.

  • Observe the leaves daily for up to 7 days for the development of lesions, chlorosis, or necrosis around the application site.

  • Measure the diameter of the lesions at different time points to quantify the phytotoxic effect.

Protocol 2: Whole Plant Disease Assay

Objective: To determine the effect of this compound on the development of disease symptoms in a whole plant system.

Materials:

  • This compound solution

  • Target plant seedlings (at a susceptible growth stage)

  • Pathogen inoculum (e.g., spore suspension of a fungal pathogen)

  • Spray bottles or micropipettes

  • Greenhouse or controlled environment growth chamber

Methodology:

  • Grow the target plant species to the desired developmental stage.

  • Prepare the this compound solution at various concentrations.

  • Divide the plants into experimental groups:

    • Control (water or solvent treatment)

    • Pathogen only

    • This compound only (at each concentration)

    • This compound (at each concentration) + Pathogen

  • Apply the this compound solution to the leaves of the respective plant groups. This can be done by spraying or by droplet application.

  • Allow the plants to absorb the compound for a set period (e.g., 24 hours).

  • Inoculate the "Pathogen only" and "this compound + Pathogen" groups with the pathogen inoculum according to standard procedures for the specific pathosystem.

  • Maintain the plants in a controlled environment with optimal conditions for disease development.

  • Monitor the plants regularly for the appearance and progression of disease symptoms.

  • Assess disease severity at different time points using a disease rating scale or by measuring lesion size.

  • Collect tissue samples for further molecular or biochemical analysis (e.g., quantification of plant defense markers).

Mandatory Visualizations

Signaling Pathways and Workflows

plant_defense_signaling cluster_perception Pathogen Recognition & Toxin Perception cluster_signaling Early Signaling Events cluster_hormones Hormonal Signaling cluster_response Plant Defense Responses Pathogen Cochliobolus sativus DrechslerineA This compound (Phytotoxin) Pathogen->DrechslerineA PAMPs PAMPs/MAMPs Pathogen->PAMPs Cell_Membrane Plant Cell Membrane (Target) DrechslerineA->Cell_Membrane Microtubule Disruption PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Ca Ca2+ Influx PRR->Ca ROS Reactive Oxygen Species (ROS) Burst HR Hypersensitive Response (HR) ROS->HR Ca->ROS MAPK MAPK Cascade Ca->MAPK JA Jasmonic Acid (JA) Pathway MAPK->JA ET Ethylene (ET) Pathway MAPK->ET SA Salicylic Acid (SA) Pathway MAPK->SA DefenseGenes Defense Gene Expression (e.g., PR proteins) JA->DefenseGenes Phytoalexins Phytoalexin Production JA->Phytoalexins ET->DefenseGenes SA->DefenseGenes CellWall Cell Wall Reinforcement DefenseGenes->CellWall Disease_Resistance Disease_Resistance Phytoalexins->Disease_Resistance CellWall->Disease_Resistance HR->Disease_Resistance Cell_Membrane->Ca

Caption: Generalized plant defense signaling pathway potentially induced by phytotoxins.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome A Isolation & Purification of this compound D In Vitro Phytotoxicity Assay (Leaf Puncture) A->D E Whole Plant Disease Assay A->E B Plant Propagation (Host Species) B->D B->E C Pathogen Culture (e.g., C. sativus) C->E G Quantify Lesion Size & Disease Severity D->G F Microscopy (Cellular Effects) E->F E->G H Biochemical Assays (e.g., ROS, Defense Enzymes) E->H I Gene Expression Analysis (qRT-PCR of Defense Genes) E->I J Characterization of Phytotoxic Activity F->J G->J K Understanding of Role in Pathogenesis H->K I->K

References

Application Notes and Protocols for the Quantification of Drechslerin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drechslerin compounds are a group of phytotoxic sesterterpenoids, more formally known as ophiobolins, produced by fungal species of the Drechslera and Bipolaris genera.[1][2][3] These compounds exhibit a range of biological activities, including phytotoxicity, antimicrobial effects, and potential anticancer properties.[1][4][5][6][7] Accurate quantification of these compounds is crucial for research into their mechanisms of action, for potential applications in agriculture as herbicides, and for drug development. This document provides detailed application notes and protocols for the analytical quantification of key Drechslerin compounds (Ophiobolins A, B, and C) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Compound Information

A summary of the key Drechslerin compounds (Ophiobolins) is provided in the table below.

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )
Drechslerin AOphiobolin A, Cochliobolin AC₂₅H₃₆O₄400.5
Drechslerin BOphiobolin B, Cochliobolin BC₂₅H₃₈O₄402.6
Drechslerin COphiobolin CC₂₅H₃₈O₃386.6

Analytical Standards and Methodologies

The quantification of Drechslerin compounds requires the use of certified analytical standards for calibration. These standards should be of high purity (≥98%) and stored under appropriate conditions to ensure stability.

Protocol 1: Quantification of Drechslerin A, B, and C using LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of Drechslerin compounds in complex matrices such as fungal culture extracts or biological samples.

1. Sample Preparation (from Fungal Culture)

  • Extraction: Lyophilize the fungal mycelium and culture filtrate. Extract the dried material with a suitable organic solvent such as methanol or ethyl acetate (3 x 50 mL for every 1 g of dry weight).

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Parameters

ParameterSetting
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 80% B over 6.5 minutes, hold at 80% B for 1 minute, then re-equilibrate to 30% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See table below

MRM Transitions for Drechslerin Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drechslerin A (Ophiobolin A)401.26 [M+H]⁺189.1, 257.220, 15
Drechslerin B (Ophiobolin B)403.28 [M+H]⁺189.1, 385.320, 15
Drechslerin C (Ophiobolin C)387.28 [M+H]⁺189.1, 369.320, 15

3. Data Analysis

  • Construct a calibration curve using a series of known concentrations of the analytical standards.

  • Quantify the Drechslerin compounds in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Drechslerin A using HPLC-PDA

This protocol is suitable for the quantification of the major Drechslerin compound, Ophiobolin A, when high sensitivity is not the primary requirement.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. HPLC Instrumentation and Parameters

ParameterSetting
HPLC System Agilent 1100 series or equivalent with a Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 238 nm

3. Data Analysis

  • Construct a calibration curve using a series of known concentrations of the Ophiobolin A analytical standard.

  • Quantify Ophiobolin A in the samples by comparing its peak area at 238 nm to the calibration curve.

Biological Activity and Signaling Pathways

Drechslerin compounds, particularly Ophiobolin A, have been shown to exert their biological effects through various mechanisms. A key target is calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.[8] Inhibition of calmodulin can disrupt calcium signaling, leading to downstream effects on cell growth and proliferation.[8] Furthermore, Ophiobolin A has been observed to induce apoptosis and other forms of cell death in cancer cells by affecting the endoplasmic reticulum and mitochondria.[5][9][10]

Below are diagrams illustrating the experimental workflow for quantification and a proposed signaling pathway for Drechslerin A (Ophiobolin A).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc HPLC-PDA filtration->hplc lcmsms LC-MS/MS filtration->lcmsms calibration Calibration Curve hplc->calibration lcmsms->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of Drechslerin compounds.

signaling_pathway cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_response Cellular Response drechslerin_a Drechslerin A (Ophiobolin A) calmodulin Calmodulin drechslerin_a->calmodulin inhibition er_mito Endoplasmic Reticulum & Mitochondria drechslerin_a->er_mito stress induction ca_signaling Disruption of Ca2+ Signaling calmodulin->ca_signaling er_stress ER Stress er_mito->er_stress mito_dysfunction Mitochondrial Dysfunction er_mito->mito_dysfunction apoptosis Apoptosis ca_signaling->apoptosis er_stress->apoptosis cell_death Cell Death mito_dysfunction->cell_death apoptosis->cell_death

Caption: Proposed signaling pathway for Drechslerin A (Ophiobolin A) induced cytotoxicity.

References

Application Notes and Protocols for Scale-Up Fermentation of Ophiobolin A from Drechslera gigantea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A, a sesterterpenoid produced by the filamentous fungus Drechslera gigantea, has garnered significant interest due to its potent biological activities, including phytotoxic, antimicrobial, and potential anticancer properties.[1][2] The development of a robust and scalable fermentation process is critical for the consistent and large-scale production of Ophiobolin A to support further research and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for the scale-up fermentation of Drechslera gigantea for Ophiobolin A production, encompassing laboratory-scale culture, downstream processing, and key considerations for industrial-scale manufacturing.

Data Presentation

Table 1: Fermentation Parameters for Ophiobolin A Production by Drechslera gigantea in Laboratory-Scale Liquid Culture
ParameterValueReference
Producing OrganismDrechslera gigantea[3][4]
Fermentation TypeSubmerged Liquid Culture[3]
Culture MediumMineral-Defined Medium[3]
Incubation Temperature25 °C[3]
Agitation Speed100 rpm[3]
Incubation Time8 days[3]
Culture pH (at harvest)4.2[3]
Light ConditionsDark[3]
Table 2: Yield of Ophiobolin A and its Analogs from Drechslera gigantea Liquid Culture (2.7 L)
CompoundYield (mg/L)
Ophiobolin A25.0
6-epi-Ophiobolin A1.5
3-anhydro-6-epi-Ophiobolin A1.1

Data derived from laboratory-scale fermentation experiments.[3]

Table 3: Phytotoxicity of Ophiobolin A and its Analogs on Various Weed Species
Plant Species (Monocotyledons)Ophiobolin A (250 µg/mL)6-epi-Ophiobolin A (250 µg/mL)3-anhydro-6-epi-Ophiobolin A (250 µg/mL)
Avena ludoviciana++++++
Lolium perenne++++++
Phalaris canariensis++++++
Digitaria sanguinalis++++++
Echinochloa crus-galli+++++0
Sorghum halepense+++++0
Poa annua+++++0
Setaria viridis+++++0
Plant Species (Dicotyledons)
Amaranthus retroflexus+++0
Chenopodium album+++0
Portulaca oleracea+++0
Solanum nigrum+++0
Stellaria media+++0

Visual scoring of necrotic area diameter: 0 (no symptoms), + (<1 mm), ++ (1-2 mm), +++ (≥3 mm). Data recorded 2 days after application.[3]

Experimental Protocols

Protocol 1: Inoculum Preparation for Drechslera gigantea
  • Culture Maintenance: Maintain stock cultures of Drechslera gigantea on Potato Dextrose Agar (PDA) plates.

  • Mycelial Propagation: Aseptically transfer mycelial plugs from an actively growing PDA culture to fresh PDA plates.

  • Incubation: Incubate the plates at 25 °C in the dark until a sufficient mycelial mat has formed (typically 7-10 days).

  • Inoculum for Liquid Culture: From the actively growing colonies, obtain mycelium fragments to be used as the inoculum for the liquid fermentation.[3]

Protocol 2: Laboratory-Scale (1 L Flask) Fermentation for Ophiobolin A Production
  • Medium Preparation: Prepare a mineral-defined liquid medium. While the exact composition from the primary literature is cited as a reference (14 in the original paper), a typical fungal mineral medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), phosphate, and essential trace elements.[3] Sterilize the medium by autoclaving.

  • Inoculation: Aseptically inoculate 350 mL of the sterile medium in a 1 L flask with mycelium fragments of Drechslera gigantea.[3]

  • Incubation: Incubate the flasks on a rotary shaker at 100 rpm and 25 °C in the dark for 8 days.[3]

  • Monitoring: Monitor the fermentation for signs of growth (e.g., pellet formation, turbidity) and contamination.

Protocol 3: Scale-Up Fermentation (Conceptual for 100 L Bioreactor)
  • Inoculum Development:

    • Prepare a pre-culture by inoculating a 5 L flask containing 2 L of the mineral-defined medium with mycelium from PDA plates.

    • Incubate for 3-4 days at 25 °C with agitation (e.g., 150 rpm) to generate a sufficient biomass for inoculating the main bioreactor.

  • Bioreactor Preparation and Sterilization:

    • Prepare and sterilize a 100 L bioreactor containing approximately 70 L of the production medium.

    • Calibrate pH and dissolved oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer the pre-culture into the sterilized bioreactor.

  • Fermentation Parameters (to be optimized):

    • Temperature: Maintain at 25 °C.

    • pH: Monitor and control pH, potentially starting around 6.0 and allowing it to drop, or maintaining it at a constant value (e.g., 5.0-6.0) using automated acid/base addition.

    • Agitation: Start with a low agitation speed (e.g., 50-100 rpm) to minimize shear stress on the initial inoculum and increase as biomass develops to ensure adequate mixing and mass transfer.

    • Aeration: Provide sterile air at a controlled rate (e.g., 0.5-1.5 vvm - vessel volumes per minute) to maintain a desired dissolved oxygen level (e.g., >20% saturation). The interplay between agitation and aeration is crucial for maintaining DO and needs to be optimized.

  • Monitoring:

    • Regularly sample the culture to monitor biomass growth (dry cell weight), substrate consumption, and Ophiobolin A production (using HPLC).

    • Monitor online parameters such as pH, DO, temperature, and off-gas composition.

  • Harvest: Harvest the culture broth after the desired fermentation time (e.g., when Ophiobolin A concentration peaks).

Protocol 4: Downstream Processing - Extraction and Purification of Ophiobolin A
  • Biomass Separation: Separate the fungal biomass from the culture broth by filtration.[3]

  • Solvent Extraction:

    • Lyophilize the culture filtrate.[3]

    • Dissolve the lyophilized material in distilled water.[3]

    • Extract the aqueous solution with ethyl acetate (3 times with equal volumes).[3]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[3]

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane) to separate fractions.[3]

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing Ophiobolin A.

    • Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure Ophiobolin A.[3]

  • Characterization: Confirm the identity and purity of the isolated Ophiobolin A using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Mandatory Visualizations

Ophiobolin_Biosynthesis GPP Geranyl pyrophosphate (GPP) FPP Farnesyl pyrophosphate (FPP) GPP->FPP GFPP Geranylfarnesyl pyrophosphate (GFPP) FPP->GFPP TerpeneSynthase Terpene Synthase (e.g., OblA) GFPP->TerpeneSynthase OphF Ophiobolin F (5-8-5 tricyclic skeleton) P450_1 P450 Monooxygenase (e.g., OblB) OphF->P450_1 OphC Ophiobolin C Oxidoreductase Oxidoreductase/ Further Modifications OphC->Oxidoreductase OphA Ophiobolin A TerpeneSynthase->OphF P450_1->OphC Oxidoreductase->OphA

Caption: Proposed biosynthetic pathway of Ophiobolin A.

ScaleUp_Workflow Inoculum Inoculum Preparation (PDA Plates) LabScale Laboratory-Scale Fermentation (1 L Flasks) Inoculum->LabScale Parameter Optimization PilotScale Pilot-Scale Fermentation (e.g., 100 L Bioreactor) LabScale->PilotScale Scale-Up Studies ProductionScale Production-Scale Fermentation (>1000 L) PilotScale->ProductionScale Process Validation Downstream Downstream Processing (Extraction & Purification) ProductionScale->Downstream Product Pure Ophiobolin A Downstream->Product

Caption: General workflow for scale-up of Ophiobolin A production.

References

Die Struktur von Drechslerine A: Ein ungelöstes Rätsel behindert die Wirkstoffentwicklung

Author: BenchChem Technical Support Team. Date: November 2025

Trotz intensiver Recherchen bleibt die genaue chemische Struktur von Drechslerine A, einem aus Pilzen der Gattung Drechslera isolierten Phytotoxin, unbekannt. Diese Wissenslücke stellt ein erhebliches Hindernis für die Entwicklung von Derivaten zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) dar, einem entscheidenden Schritt in der modernen Wirkstoffforschung.

This compound, mit der Summenformel C14H24O2, ist als Inhibitor der Mikrotubuli-Polymerisation bekannt. Diese Eigenschaft macht es zu einem potenziell interessanten Molekül für die Entwicklung von Zytostatika, da Mikrotubuli eine zentrale Rolle bei der Zellteilung spielen. Die gezielte Modifikation der chemischen Struktur von this compound könnte es ermöglichen, seine Wirksamkeit zu erhöhen, die Selektivität für Tumorzellen zu verbessern und unerwünschte Nebenwirkungen zu reduzieren.

Die Ableitung von Struktur-Wirkungs-Beziehungen ist ein fundamentaler Prozess in der medizinischen Chemie. Dabei werden gezielt chemische Veränderungen an einem Wirkstoffmolekül vorgenommen und die Auswirkungen dieser Veränderungen auf die biologische Aktivität untersucht. Dies ermöglicht es Forschern, jene Teile des Moleküls zu identifizieren, die für die Interaktion mit seinem zellulären Zielmolekül – im Fall von this compound die Mikrotubuli – entscheidend sind.

Ohne die Kenntnis der exakten Anordnung der Atome in this compound ist es jedoch Forschern nicht möglich, rationale Strategien für dessen Derivatisierung zu entwickeln. Die Synthese von Analoga, die Aufreinigung und die anschließende Testung ihrer biologischen Aktivität sind untrennbar mit der Kenntnis der Ausgangsstruktur verbunden.

Die bisherige wissenschaftliche Literatur liefert zwar Informationen über die Isolierung von this compound aus Drechslera-Spezies und beschreibt seine allgemeine biologische Aktivität als Mikrotubuli-Inhibitor. Jedoch fehlt eine detaillierte spektroskopische Analyse, wie beispielsweise mittels Kernspinresonanzspektroskopie (NMR) oder Massenspektrometrie, die zur Aufklärung der vollständigen chemischen Struktur erforderlich wäre.

Die Aufklärung der Struktur von this compound ist daher der entscheidende nächste Schritt, um das therapeutische Potenzial dieser Verbindung voll auszuschöpfen. Sobald die Struktur bekannt ist, können Forscher mit der systematischen Derivatisierung beginnen, um potente und selektive Wirkstoffkandidaten für die Krebstherapie zu identifizieren. Bis dahin bleibt die Entwicklung von Drechslerine-A-basierten Therapeutika jedoch blockiert.

Troubleshooting & Optimization

Technical Support Center: Purification of Drechslerin Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Drechslerin natural products. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of purifying these fungal secondary metabolites.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of Drechslerin natural products, particularly focusing on chromatographic methods.

Problem: Low Yield of the Target Drechslerin Compound

Q: My final yield of the purified Drechslerin product is significantly lower than expected. What are the potential causes and how can I improve recovery?

A: Low yield is a frequent challenge in natural product isolation, stemming from issues in extraction, degradation of the target compound, or losses during chromatographic steps.[1]

Possible Causes and Solutions:

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. Drechslerin metabolites have varying polarities, and an inappropriate solvent may not efficiently extract the target compound from the fungal biomass or culture filtrate.[2]

    • Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., ethyl acetate, chloroform, methanol) to determine the optimal solvent system for your specific Drechslerin derivative. Consider using advanced extraction techniques like solid-phase extraction (SPE) for cleaner, more targeted extraction.[1]

  • Compound Degradation: Natural products can be sensitive to pH, temperature, and light.[3] Drechslerins, like many other complex molecules, may degrade during lengthy purification procedures.

    • Solution: Maintain cold conditions (e.g., work in a cold room or on ice) throughout the purification process. Protect samples from light by using amber vials or covering glassware with foil. Use buffers to control pH if your compound is acid or base labile.[4]

  • Suboptimal Chromatographic Conditions: Improper selection of the stationary phase, mobile phase, or gradient can lead to poor recovery from the column. The compound may bind irreversibly or co-elute with other substances, leading to loss during fraction cutting.

    • Solution: Methodically optimize your chromatography. Use analytical HPLC to screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. Ensure the injection solvent is compatible with the mobile phase to prevent sample precipitation on the column.[5]

  • Multiple Purification Steps: Each chromatographic step or liquid-liquid partition introduces a risk of sample loss.

    • Solution: Aim to streamline the purification workflow. If possible, use multi-step chromatographic operations or more selective columns to reduce the total number of purification stages.[6]

Problem: Poor Peak Resolution in Chromatography

Q: I am observing broad, tailing, or overlapping peaks during the HPLC purification of my Drechslerin extract. How can I improve the resolution?

A: Poor peak shape and resolution are common HPLC problems that can be caused by a variety of factors related to the column, mobile phase, or interactions with the analyte itself.[7]

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample onto the column is a primary cause of broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. If a larger sample load is necessary, consider scaling up to a larger diameter preparative column.

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, directly impacts peak shape and selectivity.[8]

    • Solution: Adjust the mobile phase composition. For reverse-phase chromatography, modifying the organic solvent (e.g., acetonitrile vs. methanol) or the percentage of organic solvent can significantly alter selectivity. If dealing with ionizable compounds, adjust the pH of the mobile phase to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[8]

  • Column Degradation or Contamination: The stationary phase can degrade over time, or the column inlet frit can become blocked by particulates from the sample.[7]

    • Solution: Use a guard column to protect the analytical or preparative column from contaminants.[9] If the column is contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.[7]

  • Secondary Interactions: The target analyte may have undesirable secondary interactions with the stationary phase, leading to peak tailing.[8]

    • Solution: Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, to block active sites on the silica backbone. Alternatively, try a different type of column with a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for extracting Drechslerin natural products from fungal cultures before purification?

A1: The initial extraction strategy depends on whether the target metabolites are intracellular or secreted into the culture medium.

  • Separation: First, separate the fungal mycelia from the liquid culture broth via filtration or centrifugation.

  • Liquid Broth Extraction: The culture filtrate can be subjected to liquid-liquid extraction with an organic solvent like ethyl acetate or chloroform to partition and concentrate the secreted metabolites.[10] Alternatively, solid-phase extraction (SPE) can be used to adsorb the compounds from the aqueous medium.

  • Mycelial Extraction: The fungal biomass should be dried and ground to a powder. Extraction can then be performed by soaking or sonication in an appropriate organic solvent, such as methanol or acetone.

Q2: Which chromatographic techniques are most effective for purifying complex Drechslerin extracts?

A2: A multi-step chromatographic approach is typically necessary.

  • Initial Fractionation: Use vacuum liquid chromatography (VLC) or flash chromatography over normal phase (silica gel) or reverse-phase (C18) media for a coarse separation of the crude extract into simpler fractions.

  • Fine Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for final purification. Reverse-phase HPLC (RP-HPLC) is most common. For structurally similar or isomeric compounds, employing different column selectivities (e.g., Phenyl-Hexyl or Cyano columns) or alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be beneficial.[2]

Q3: How can I assess the purity of my final Drechslerin product?

A3: Purity assessment is crucial and should involve orthogonal methods.

  • Chromatographic Analysis: Use analytical HPLC with a high-resolution column and a photodiode array (PDA) detector. Inject the purified sample and look for a single, symmetrical peak. The PDA detector can help verify peak purity by analyzing the UV-Vis spectrum across the peak.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of the molecular weight of the target compound and can reveal the presence of co-eluting impurities that are not visible by UV detection.

  • Nuclear Magnetic Resonance (NMR): For a definitive structural confirmation and purity assessment, ¹H NMR and ¹³C NMR spectroscopy are essential. The presence of small, unassignable peaks can indicate impurities.

Data Presentation

The purification of a single natural product is a multi-step process where yield and purity are tracked at each stage. The following table provides an illustrative example of a purification summary for a hypothetical Drechslerin compound.

Table 1: Illustrative Purification Scheme for a Drechslerin Natural Product (This table is a representative example based on a general purification procedure[11] and does not represent a specific Drechslerin compound.)

Purification StepTotal Protein/Mass (mg)Specific Activity (Units/mg)Total Activity (Units)Yield (%)Purification Fold
I. Crude Extract 1500230001001
II. Solvent Partitioning 45062700903
III. Silica Gel Column 902522507512.5
IV. Sephadex G-75 306018006030
V. Preparative HPLC 5300150050150

Experimental Protocols

General Protocol for Bioassay-Guided Purification of a Drechslerin Metabolite

This protocol outlines a typical workflow for isolating a bioactive Drechslerin natural product.[12]

  • Fermentation and Extraction:

    • Culture the Drechslera species in a suitable liquid medium (e.g., Potato Dextrose Broth or M-1-D medium) for 2-4 weeks.[10]

    • Separate the mycelia from the culture broth by filtration.

    • Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude filtrate extract.

    • Dry the mycelia, grind them, and extract with methanol. Evaporate the solvent to yield the crude mycelial extract.

  • Bioassay and Fractionation:

    • Test both crude extracts in your target bioassay to determine which contains the active component(s).

    • Subject the active crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane, then mixtures of hexane/ethyl acetate, then ethyl acetate/methanol).

    • Collect fractions and test each for bioactivity to identify the active fraction(s).

  • Chromatographic Purification:

    • Further purify the active fraction using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Develop a suitable gradient method using analytical HPLC first, typically with a mobile phase of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

    • Inject the active fraction onto the preparative column and collect peaks based on the UV chromatogram.

  • Purity Analysis and Structure Elucidation:

    • Evaporate the solvent from the collected active peak.

    • Assess the purity of the isolated compound using analytical HPLC-PDA and LC-MS.

    • If pure, determine the structure of the compound using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate common workflows and troubleshooting logic in the purification of Drechslerin natural products.

G General Purification Workflow for Drechslerin Natural Products cluster_0 Upstream Processing cluster_1 Extraction & Initial Cleanup cluster_2 Purification cluster_3 Analysis & Final Product A Fungal Fermentation (Drechslera sp.) B Harvest & Separate (Mycelia & Broth) A->B C Crude Extraction (Solvent Partitioning) B->C D Bioassay Screening (Identify Active Extract) C->D E Fractionation (Flash Chromatography) D->E F Fine Purification (Preparative HPLC) E->F G Purity Assessment (Analytical HPLC, LC-MS) F->G H Structure Elucidation (NMR, HRMS) G->H I Pure Drechslerin Compound H->I

Caption: A typical experimental workflow for the isolation of Drechslerin natural products.

G Troubleshooting Poor HPLC Peak Resolution Start Poor Peak Resolution (Broadening, Tailing, Overlap) CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce sample concentration or injection volume. CheckOverload->ReduceLoad Yes CheckMobilePhase Is the mobile phase optimal? CheckOverload->CheckMobilePhase No End Resolution Improved ReduceLoad->End AdjustSolvent Adjust solvent ratio or change organic modifier. CheckMobilePhase->AdjustSolvent No AdjustpH Adjust pH (if applicable) away from analyte pKa. CheckMobilePhase->AdjustpH Maybe CheckColumn Is the column healthy? CheckMobilePhase->CheckColumn Yes AdjustSolvent->End AdjustpH->End UseGuard Use a guard column and filter samples. CheckColumn->UseGuard No CheckColumn->End Yes FlushColumn Flush with strong solvent. UseGuard->FlushColumn ReplaceColumn Replace column. FlushColumn->ReplaceColumn ReplaceColumn->End

Caption: A decision tree for troubleshooting poor resolution in HPLC separations.

References

Technical Support Center: Overcoming Low Stability of Drechslerene A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low stability of Drechslerene A in solution. Drechslerene A, a phytotoxin with the chemical formula C₁₄H₂₄O₂, is a valuable compound for research, particularly for its activity as a microtubule-disrupting agent. However, its inherent instability in experimental solutions can lead to inconsistent results and hinder its development as a potential therapeutic. This guide offers practical solutions and detailed protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Drechslerene A solution losing activity over time?

A1: Drechslerene A, like many sesquiterpene lactones, is susceptible to degradation in solution. The primary cause of its instability is the presence of an α-methylene-γ-lactone moiety in its structure. This functional group is highly reactive and prone to degradation under common experimental conditions, particularly at neutral to alkaline pH and elevated temperatures.

Q2: What are the main degradation pathways for Drechslerene A?

A2: The principal degradation pathway for Drechslerene A is believed to be a Michael-type addition reaction at the α-methylene-γ-lactone ring. This reaction can occur with various nucleophiles present in your experimental system, such as thiol groups from proteins or peptides in cell culture media. Additionally, hydrolysis of the lactone ring can occur, especially under alkaline conditions.

Q3: How can I minimize the degradation of Drechslerene A in my experiments?

A3: To minimize degradation, it is crucial to control the pH, temperature, and composition of your solution.

  • pH Control: Maintain the pH of your stock and working solutions in the acidic range (ideally pH 4-6). Avoid neutral or alkaline conditions (pH > 7).

  • Temperature Control: Prepare solutions fresh before each experiment and store them at low temperatures (2-8°C) for short periods. For long-term storage, keep Drechslerene A in a desiccated, solid form at -20°C or below.

  • Solvent Choice: Use aprotic solvents like DMSO or ethanol for preparing stock solutions. When diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is compatible with your assay and that the buffer is acidic.

  • Minimize Nucleophiles: If your experimental setup allows, consider minimizing the concentration of free thiols or other strong nucleophiles that could react with Drechslerene A.

Q4: What are the potential consequences of Drechslerene A degradation in my biological assays?

A4: Degradation of Drechslerene A can lead to a significant loss of its biological activity, as the α-methylene-γ-lactone group is often essential for its interaction with target molecules like tubulin.[1] The formation of degradation products can also introduce confounding variables into your experiment, potentially leading to off-target effects or misinterpretation of results. It is crucial to ensure the stability of the compound throughout the duration of your assay to obtain reliable and reproducible data.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation in culture medium Prepare fresh dilutions of Drechslerene A in acidic buffer immediately before adding to the cell culture medium. Minimize the incubation time as much as the experimental design allows.Consistent and higher potency observed in your assays.
Reaction with media components If possible, use a serum-free or low-serum medium for the duration of the treatment to reduce the concentration of nucleophilic proteins.Reduced variability in experimental results.
Incorrect storage of stock solution Aliquot the stock solution in small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.Preservation of the stock solution's potency over time.
Issue 2: Appearance of unknown peaks in HPLC analysis of the experimental solution.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the lactone ring Analyze the sample by LC-MS to identify the mass of the unknown peak. A mass increase corresponding to the addition of a water molecule (18 Da) suggests hydrolysis. Ensure all solutions are prepared with high-purity water and buffered to an acidic pH.Reduction or elimination of the hydrolysis product peak.
Formation of adducts If the mass of the new peak corresponds to Drechslerene A plus a component of your buffer or media (e.g., an amino acid), this indicates adduct formation. Consider using a less reactive buffer system.A cleaner chromatogram with a prominent peak for the intact Drechslerene A.
Oxidative degradation While less common for this class of compounds, oxidation can occur. Prepare solutions in degassed buffers and consider adding a small amount of an antioxidant like BHT, if compatible with your assay.A decrease in the intensity of the degradation peak.

Experimental Protocols

Protocol 1: Preparation and Handling of Drechslerene A Solutions
  • Stock Solution (10 mM):

    • Accurately weigh the required amount of solid Drechslerene A in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in amber glass vials or low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature immediately before use.

    • Dilute the stock solution to the desired final concentration in an appropriate acidic buffer (e.g., citrate buffer, pH 5.0).

    • Use the working solution immediately and discard any unused portion. Do not store aqueous dilutions.

Protocol 2: Stability-Indicating HPLC Method for Drechslerene A

This method can be used to assess the stability of Drechslerene A in your experimental solutions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare your Drechslerene A solution under the conditions you wish to test (e.g., in cell culture media at 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench any reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge the sample to precipitate any proteins.

  • Analyze the supernatant using the HPLC method described above.

  • Monitor the peak area of Drechslerene A over time to determine its stability. The appearance of new peaks will indicate degradation.

Data Presentation

Table 1: Stability of Drechslerene A under Various Conditions (Hypothetical Data)

ConditionTime (hours)Drechslerene A Remaining (%)
pH 5.0, 4°C2498
pH 7.4, 37°C465
pH 7.4, 37°C (in cell culture media)445
pH 8.5, 37°C220

Visualizations

Signaling Pathway and Degradation

DrechslereneA_Pathway cluster_0 Drechslerene A Activity cluster_1 Degradation Pathway Drechslerene A (Stable) Drechslerene A (Stable) Tubulin Tubulin Drechslerene A (Stable)->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Drechslerene A (Unstable) Drechslerene A (Unstable) Inactive Adduct Inactive Adduct Drechslerene A (Unstable)->Inactive Adduct Michael Addition Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH) Nucleophile (e.g., R-SH)->Inactive Adduct Loss of Activity Loss of Activity Inactive Adduct->Loss of Activity

Caption: Drechslerene A's mechanism and degradation.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start Prepare Drechslerene A Solution Prepare Drechslerene A Solution Start->Prepare Drechslerene A Solution Incubate under Test Conditions Incubate under Test Conditions Prepare Drechslerene A Solution->Incubate under Test Conditions Sample at Time Points Sample at Time Points Incubate under Test Conditions->Sample at Time Points Quench and Prepare for HPLC Quench and Prepare for HPLC Sample at Time Points->Quench and Prepare for HPLC HPLC Analysis HPLC Analysis Quench and Prepare for HPLC->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data Assess Stability Assess Stability Analyze Data->Assess Stability

Caption: Workflow for assessing Drechslerene A stability.

References

Troubleshooting inconsistent results in Drechslerine A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Drechslerine A, a novel inhibitor of Kinase X. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a critical upstream regulator of the MAPK/ERK signaling pathway. By binding to the ATP pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of the pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am observing high variability in my IC50 values for this compound. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors. Please refer to the "Inconsistent IC50 Values" section in our troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common culprits include inconsistent cell seeding density, variations in incubation time, and degradation of the compound.

Q4: Does this compound have any known off-target effects?

A4: While this compound is highly selective for Kinase X, some minor off-target activity has been observed at higher concentrations (>10 µM) against structurally similar kinases. Please see the data table on off-target effects for more details.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may be experiencing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound.
Variation in Incubation Time Standardize the incubation time with this compound across all experiments. A 48 or 72-hour incubation is a common starting point.
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Serum Concentration in Media Serum proteins can bind to small molecules, reducing their effective concentration. If you observe a significant shift in IC50 with different serum batches, consider using a single, qualified batch of FBS or reducing the serum concentration during treatment.
Cell Line Instability High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity. Use low-passage cells and perform regular cell line authentication.

Hypothetical IC50 Data Under Different Conditions:

Cell Line Serum Concentration Incubation Time (hr) Average IC50 (µM) Standard Deviation
HT-2910% FBS481.20.4
HT-295% FBS480.80.2
HT-2910% FBS720.70.3
A54910% FBS482.50.6
Issue 2: Weak or No Inhibition of Downstream Signaling (p-ERK)

You are not observing the expected decrease in phosphorylated ERK (p-ERK) levels via Western Blot after treating cells with this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Treatment Time The inhibition of p-ERK is often a rapid event. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal time point for observing maximal inhibition.
Insufficient Drug Concentration Ensure the concentration of this compound used is sufficient to inhibit Kinase X. Refer to your IC50 data and consider using a concentration at least 5-10 fold higher than the IC50 for robust pathway inhibition.
Basal Pathway Activity is Low In some cell lines, the basal activity of the MAPK/ERK pathway is low. Consider stimulating the pathway with a growth factor (e.g., EGF, FGF) before treating with this compound to create a larger dynamic range for observing inhibition.
Antibody Issues Verify the specificity and optimal dilution of your primary antibodies for p-ERK and total ERK. Include positive and negative controls in your Western Blot.

Experimental Protocols

Kinase Assay Protocol (In Vitro)

This protocol is designed to measure the direct inhibitory activity of this compound on recombinant Kinase X.

Materials:

  • Recombinant Human Kinase X (active)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide

  • ATP

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, flat-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution or DMSO (vehicle control).

  • Add 20 µL of a solution containing Kinase X and the substrate peptide in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Cell Viability (MTT) Assay Protocol

This protocol assesses the effect of this compound on cell proliferation/viability.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottom 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes at room temperature.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot Protocol for p-ERK Inhibition

This protocol is used to detect changes in the phosphorylation status of ERK.

Materials:

  • Cell line of interest

  • This compound

  • Growth factor (optional, e.g., EGF)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum starve the cells overnight.

  • Treat cells with this compound or DMSO for the desired time (e.g., 1 hour).

  • (Optional) Stimulate with a growth factor for the last 15 minutes of the treatment.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control (GAPDH).

Visualizations

DrechslerineA_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates MEK MEK1/2 KinaseX->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation DrechslerineA This compound DrechslerineA->KinaseX Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Kinase Assay (IC50 vs. Kinase X) OffTargetScreen Off-Target Kinase Screen KinaseAssay->OffTargetScreen CellViability Cell Viability Assay (MTT/CTG, IC50) OffTargetScreen->CellViability WesternBlot Western Blot (p-ERK Inhibition) CellViability->WesternBlot Toxicity Cytotoxicity Assay WesternBlot->Toxicity End End Toxicity->End Evaluate Efficacy & Selectivity Start Start: This compound Compound Start->KinaseAssay

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Flowchart Start Inconsistent Results with this compound Q_IC50 Is the IC50 variable? Start->Q_IC50 A_IC50_Yes Check: - Cell Seeding Density - Incubation Time - Compound Stability - Serum Effects Q_IC50->A_IC50_Yes Yes Q_pERK Is p-ERK inhibition weak? Q_IC50->Q_pERK No Solution Consult Specific Troubleshooting Guide A_IC50_Yes->Solution A_pERK_Yes Check: - Treatment Time & Dose - Basal Pathway Activity - Antibody Performance Q_pERK->A_pERK_Yes Yes Q_Toxicity Is there unexpected toxicity? Q_pERK->Q_Toxicity No A_pERK_Yes->Solution A_Toxicity_Yes Check: - Off-Target Effects - Solvent Toxicity - Assay Artifacts Q_Toxicity->A_Toxicity_Yes Yes A_Toxicity_Yes->Solution

Caption: Troubleshooting flowchart for this compound experiments.

Technical Support Center: Enhancing Chromatographic Resolution of Drechslerin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Drechslerin compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of Drechslerin A, B, and their analogues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Drechslerin compounds. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Poor Resolution Between Drechslerin A and B Peaks

Symptoms:

  • Overlapping peaks for Drechslerin A and B.

  • Inability to accurately quantify individual isomers.

  • Broad or distorted peak shapes for the isomeric pair.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient often improves the separation of closely eluting compounds. Start with a lower initial percentage of the organic solvent (e.g., acetonitrile or methanol) and increase it more slowly over a longer period. Consider switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.[1]
Suboptimal Column Chemistry Not all C18 columns are the same. For polar compounds like Drechslerins, a column with a polar-embedded stationary phase may provide better resolution. Alternatively, a phenyl-hexyl column could offer different selectivity through pi-pi interactions.
Incorrect Flow Rate Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[2] However, be mindful that this will also increase the run time.
Elevated Column Temperature While higher temperatures can improve peak shape by reducing mobile phase viscosity, they can sometimes decrease resolution for closely eluting isomers. Experiment with a lower column temperature (e.g., 25-30 °C) to see if it enhances separation.

Problem 2: Peak Tailing of Drechslerin Peaks

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Inaccurate peak integration and quantification.

  • Reduced resolution from neighboring peaks.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Residual Silanols Drechslerin compounds, being polyketides, may have functional groups that can interact with active sites on the silica-based column packing. Lowering the pH of the mobile phase (e.g., to pH 3 with 0.1% formic acid) can suppress the ionization of residual silanol groups on the stationary phase, minimizing these secondary interactions.[3]
Column Overload Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting. If peak shape improves, mass overload was likely the issue.
Column Contamination or Degradation If the problem develops over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, the column may need to be replaced.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for Drechslerin peaks shift between injections or batches.

  • Difficulty in peak identification and reproducibility of results.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
Mobile Phase Preparation Inconsistency Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Small variations in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.[4]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient laboratory temperature can affect retention times.[4]
Pump Malfunction or Leaks Check the HPLC/UPLC system for leaks, particularly around pump seals and fittings. Ensure the pump is delivering a consistent flow rate. A noisy or fluctuating baseline can be an indicator of pump issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Drechslerin compounds?

A1: A good starting point for separating Drechslerin compounds, which are fungal polyketides, is a reversed-phase HPLC method. Here is a recommended starting protocol:

  • Column: A C18 column with high purity silica and end-capping is a robust choice. A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where Drechslerins absorb, or Mass Spectrometry (MS) for higher sensitivity and specificity.

This method can then be optimized based on the observed separation.

Q2: How can I improve the sensitivity of my analysis for low-level Drechslerin analogues?

A2: To improve sensitivity, consider the following:

  • Use a Mass Spectrometer (MS) Detector: LC-MS is significantly more sensitive than UV detection and provides mass information for confident identification.

  • Optimize MS Parameters: Tune the MS parameters (e.g., spray voltage, gas flows, collision energy) for the specific Drechslerin compounds of interest.

  • Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from your sample.

  • Switch to UPLC: Ultra-high-performance liquid chromatography (UPLC) systems use columns with smaller particles (<2 µm), which results in sharper, taller peaks and thus higher sensitivity.

Q3: Are there any specific considerations for the chiral separation of Drechslerin isomers?

A3: Yes, separating chiral isomers of Drechslerin compounds requires a specialized approach. Standard reversed-phase columns will not separate enantiomers. You will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds and can be used in both normal-phase and reversed-phase modes. Method development for chiral separations often involves screening different chiral columns and mobile phases to find the optimal conditions.

Experimental Protocols

Protocol 1: General Purpose UPLC-MS Method for Drechslerin Metabolite Profiling

This protocol is designed for the rapid screening and identification of Drechslerin compounds in fungal extracts.

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B (linear gradient)

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B (linear gradient)

    • 9.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive and negative modes, scanning a mass range of m/z 100-1000.

Quantitative Data Summary (Hypothetical)

The following table provides hypothetical retention times for common Drechslerin compounds based on the UPLC-MS protocol above. Actual retention times may vary depending on the specific system and conditions.

Compound Hypothetical Retention Time (min) [M+H]+ (m/z)
Drechslerin A5.8391.2115
Drechslerin B6.2391.2115
Monocerin4.5307.1176

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow: Poor Resolution start Poor Peak Resolution cause1 Optimize Mobile Phase Gradient start->cause1 cause2 Change Column Chemistry start->cause2 cause3 Adjust Flow Rate start->cause3 cause4 Modify Column Temperature start->cause4 solution1 Shallower Gradient / Switch Organic Modifier cause1->solution1 solution2 Use Polar-Embedded or Phenyl-Hexyl Column cause2->solution2 solution3 Lower Flow Rate cause3->solution3 solution4 Decrease Temperature cause4->solution4 end_node Resolution Improved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Experimental Workflow for Drechslerin Analysis

G Experimental Workflow for Drechslerin Analysis sample_prep Sample Preparation (Extraction & Filtration) hplc_uplc HPLC/UPLC Separation (Reversed-Phase C18) sample_prep->hplc_uplc detection Detection (UV and/or MS) hplc_uplc->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis troubleshooting Troubleshooting (If necessary) data_analysis->troubleshooting Issues? report Final Report data_analysis->report No Issues troubleshooting->hplc_uplc Adjust Method troubleshooting->report Issues Resolved

Caption: General experimental workflow for Drechslerin analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Drechslerine A and Other Notable Phytotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Drechslerine A, a phytotoxin produced by fungi of the Drechslera genus, with other well-documented phytotoxins. The information presented herein is intended to serve as a resource for researchers in the fields of natural product chemistry, plant pathology, and herbicide development.

Executive Summary

This compound, a secondary metabolite from Drechslera species, exhibits phytotoxic properties, contributing to the virulence of these plant pathogens. Understanding its bioactivity in comparison to other phytotoxins is crucial for evaluating its potential as a lead compound for novel herbicides or other agrochemical applications. This guide summarizes the available quantitative and qualitative data on the bioactivity of this compound and compares it with other significant phytotoxins, namely Ophiobolin A, Radicinin, and Tenuazonic Acid. Detailed experimental protocols for key bioassays are also provided to facilitate the replication and further investigation of these findings.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data on the bioactivity of this compound and selected phytotoxins. It is important to note that direct comparisons of potency can be influenced by the specific assay conditions and target plant species.

PhytotoxinBioassayTarget OrganismBioactivity MetricConcentrationCitation(s)
This compound (Toxin A) Leaf Necrosis AssayRumex dentatusMinimum Effective Concentration (MEC) for Necrosis1.0 mg/mL[1]
Ophiobolin A Leaf Lesion AssayVarious host plantsEffective Concentration for Lesion Formation1 µM - 1 mM[2]
3-Anhydro-ophiobolin A Leaf Puncture AssayGreen FoxtailMost Phytotoxic of tested OphiobolinsNot specified[3][4]
Radicinin Leaf Puncture AssayBuffelgrass (Cenchrus ciliaris)Significant Phytotoxicity2.5 x 10⁻³ M[5][6]
Tenuazonic Acid Algal Growth InhibitionChlamydomonas reinhardtiiEC50 (Growth)310.36 µg/mL[7][8]
Tenuazonic Acid Algal Growth InhibitionChlamydomonas reinhardtiiEC50 (Chlorophyll)294.27 µg/mL[7][8]

Note on this compound Data: The data for this compound is based on a study of toxins isolated from Drechslera hawaiiensis, where "Toxin A" exhibited a molecular weight of 281.2013, which closely corresponds to that of this compound.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in phytotoxicity and its assessment, the following diagrams have been generated using Graphviz.

Phytotoxin_Mode_of_Action cluster_0 Phytotoxin Interaction with Plant Cell cluster_1 Cellular Response Phytotoxin Phytotoxin Target_Site Molecular Target Site (e.g., Enzyme, Receptor, Membrane) Phytotoxin->Target_Site Binding Signal_Transduction Signal Transduction Cascade Target_Site->Signal_Transduction Metabolic_Disruption Disruption of Metabolic Pathways (e.g., Photosynthesis, Respiration) Signal_Transduction->Metabolic_Disruption ROS_Production Reactive Oxygen Species (ROS) Production Signal_Transduction->ROS_Production Cell_Death Cell Death (Necrosis/Apoptosis) Metabolic_Disruption->Cell_Death ROS_Production->Cell_Death

Figure 1: Generalized signaling pathway of a phytotoxin inducing cell death in a plant.

Experimental_Workflow cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Collection & Analysis Isolate Isolate and Purify Phytotoxin Prepare_Solutions Prepare Stock and Working Solutions Isolate->Prepare_Solutions Select_Assay Select Bioassay (e.g., Leaf Puncture, Lemna minor) Prepare_Solutions->Select_Assay Expose_Plants Expose Target Plants to Phytotoxin Select_Assay->Expose_Plants Incubate Incubate under Controlled Conditions Expose_Plants->Incubate Measure_Effect Measure Phytotoxic Effect (e.g., Lesion size, Growth inhibition) Incubate->Measure_Effect Analyze_Data Data Analysis (e.g., IC50/EC50 Calculation) Measure_Effect->Analyze_Data

Figure 2: A generalized experimental workflow for assessing phytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Leaf Puncture Assay

This method is used to assess the ability of a phytotoxin to cause localized tissue damage (necrosis) on plant leaves.

Materials:

  • Healthy, fully expanded leaves from the target plant species.

  • Phytotoxin stock solution of known concentration.

  • Solvent for dissolving the phytotoxin (e.g., methanol, ethanol).

  • Sterile distilled water.

  • Micropipette and sterile tips.

  • Sterile needle or scalpel.

  • Petri dishes lined with moist filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of the phytotoxin in the appropriate solvent. A solvent control should also be prepared.

  • Detach healthy leaves from the plant and gently wash them with sterile distilled water.

  • Place the leaves on a sterile surface and make small wounds on the adaxial (upper) surface using a sterile needle. Care should be taken not to puncture through the entire leaf.[5][9]

  • Apply a small, known volume (e.g., 5-10 µL) of the phytotoxin solution or control solution directly onto each wound.

  • Place the treated leaves in Petri dishes containing filter paper moistened with sterile water to maintain humidity.[9]

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod).

  • Observe the leaves daily for the development of necrotic lesions around the puncture sites.

  • After a set incubation period (e.g., 48-72 hours), measure the diameter of the necrotic lesions.[3]

Duckweed (Lemna minor) Growth Inhibition Test (based on OECD Guideline 221)

This test assesses the toxicity of a substance on the growth of the aquatic plant Lemna minor.[10][11][12][13]

Materials:

  • Aseptic cultures of Lemna minor.

  • Sterile growth medium (e.g., Steinberg medium or Swedish Standard (SIS) medium).[14]

  • Phytotoxin stock solution.

  • Sterile test vessels (e.g., glass beakers or multi-well plates).

  • Growth chamber with controlled temperature, light intensity, and photoperiod.

  • Microscope or image analysis software for frond counting and area measurement.

Procedure:

  • Prepare a range of test concentrations of the phytotoxin in the sterile growth medium. A negative control (medium only) and a solvent control (if applicable) must be included.

  • Transfer a set number of healthy Lemna minor colonies (e.g., 3-4 colonies with a total of 9-12 fronds) into each test vessel containing the test solutions.

  • Incubate the test vessels in a growth chamber under controlled conditions (e.g., 24 ± 2°C, continuous illumination of 80-100 µmol·m⁻²·s⁻¹).

  • The test duration is typically 7 days.[12]

  • At the beginning and end of the test (and optionally at intermediate times), determine the number of fronds and, if possible, the total frond area or dry weight.

  • Calculate the average specific growth rate for both frond number and the other measurement variable(s) for each concentration and the controls.

  • Determine the concentration that causes a 50% inhibition of growth (EC50) by plotting the percentage of growth inhibition against the logarithm of the test substance concentration.[10]

Conclusion

This comparative guide highlights the phytotoxic potential of this compound and provides a framework for its evaluation against other known phytotoxins. While the available data for this compound is currently limited, the provided experimental protocols offer a standardized approach for generating more comprehensive and comparable bioactivity data. Further research, particularly generating dose-response curves and IC50/EC50 values for this compound across a range of plant species, is essential for a more definitive assessment of its herbicidal potential. The continued exploration of fungal phytotoxins like this compound holds promise for the discovery of novel and effective agrochemicals.

References

Structure-Activity Relationship of Drechslerin Analogs: A Comparative Guide Based on Ophiobolin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin A, a fungal-derived sesterterpenoid, has garnered significant interest for its potent anticancer and phytotoxic activities.[1] Extensive research into its analogs has provided crucial insights into the structural features essential for its biological effects. This guide summarizes the key findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular scaffold and experimental workflows.

Quantitative Comparison of Ophiobolin A Analogs

The following table summarizes the cytotoxic activity of various ophiobolin A analogs against different cancer cell lines. The data highlights how modifications to the core ophiobolin structure impact its biological potency, typically measured by the half-maximal inhibitory concentration (IC50).

CompoundModification(s)Cell LineIC50 (µM)Reference
Ophiobolin A -MDA-MB-231~0.5[1]
NCI-H17030.54[2]
6-epi-Ophiobolin A Epimerization at C6NCI-H17033.7[2]
Anhydro-6-epi-Ophiobolin A Dehydration and epimerization at C6NCI-H17034.0[2]
Wittig Derivative 4 Modification of the C17 side chain via Wittig reactionVarious>10
Dimeric Analog 22 Dimerization via an ethylene glycol linkerA549~5
Dimeric Analog 23 Dimerization via a longer polyethylene glycol linkerA549~2.5

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of ophiobolin A and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4][5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ophiobolin A analogs) for a specified duration, typically 24 to 72 hours.[2][4]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Phytotoxicity Bioassay

The phytotoxic effects of these natural products can be evaluated through various bioassays that measure the inhibition of seed germination and seedling growth.[6]

Protocol:

  • Preparation of Test Plates: A suitable growth medium, such as water-agar, is prepared in sterile petri dishes or multi-well plates.[6]

  • Application of Test Compounds: The test compounds, dissolved in an appropriate organic solvent, are applied to the surface of the agar. The solvent is then allowed to evaporate completely.

  • Seed Plating: Seeds of a model plant species (e.g., lettuce, ryegrass) are surface-sterilized and placed on the agar surface containing the test compound.

  • Incubation: The plates are incubated in a controlled environment (e.g., 25°C with a defined light/dark cycle) for a period of 3 to 7 days.

  • Data Collection: After the incubation period, the percentage of seed germination is recorded, and the length of the radicle (primary root) and hypocotyl of the seedlings is measured.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the germination rate and seedling growth in the treated groups to a solvent-treated control group. The concentration required for 50% inhibition (IC50) can be calculated.

Visualizations

SAR_Ophiobolin_A cluster_modifications Key Modification Sites ophiobolin_A C3 C3: Hydroxyl Group C6 C6: Stereochemistry C17 C17: Side Chain C21 C21: Aldehyde p1->C21  Aldehyde reactivity p2->C17 Side chain alterations p3->C6  Epimerization p4->C3 Hydroxyl modifications

Caption: Core structure of Ophiobolin A with key sites for analog synthesis.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. Compound Incubation (Varying concentrations) cell_culture->treatment assay 3. Viability Assay (e.g., MTT addition) treatment->assay measurement 4. Data Acquisition (Absorbance reading) assay->measurement analysis 5. Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity screening of analogs.

References

Comparative Analysis of Drechslerin and Other Sesquiterpenoid Production in Drechslera Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide offers a comparative analysis of Drechslerin and other sesquiterpenoid production in various Drechslera strains, addressing a critical knowledge gap for researchers in mycology, natural product chemistry, and drug development. While direct quantitative comparisons of Drechslerin production across different Drechslera strains are limited in publicly available literature, this document synthesizes existing data on the production of related sesquiterpenoids to provide a comparative framework. The methodologies for cultivation, extraction, and analysis are also detailed to support further research in this area.

Introduction to Drechslerin and Drechslera Sesquiterpenoids

The genus Drechslera is a rich source of diverse secondary metabolites, including a variety of sesquiterpenoids. Among these, the "Drechslerins" are a group of rare sesquiterpenes. Notably, Drechslerines A and B have been isolated from Drechslera dematoidea[1]. Beyond Drechslerins, many Drechslera species are known to produce other phytotoxic sesquiterpenoids, particularly from the ophiobolin family[2][3]. These compounds are of significant interest due to their potential biological activities. This guide focuses on the available data for comparing the production of these complex molecules across different strains.

Comparative Production of Sesquiterpenoids in Drechslera Strains

Direct quantitative data for Drechslerin production is currently limited to its identification in Drechslera dematoidea[1][4]. To provide a comparative perspective on the biosynthetic capabilities of different Drechslera species, this section presents data on the production of other structurally related sesquiterpenoids, the ophiobolins. It is important to note that culture conditions, such as the growth medium (liquid vs. solid), can significantly influence the profile and yield of secondary metabolites produced[5].

Fungal StrainCompound(s)YieldCulture ConditionsSource
Drechslera dematoideaDrechslerin A & BNot explicitly quantified in abstractMass cultivation following isolation from marine red alga Liagora viscida[1]
Drechslera giganteaOphiobolin AMain metabolite, but specific yield not statedLiquid culture[6]
Ophiobolin E, 8-epi-ophiobolin J1.5 mg/L, 1.1 mg/LLiquid culture[6]
6-epi-ophiobolin G0.3 mg/LLiquid culture[6]
Bipolaris setariae (related genus)Ophiobolin I690 mg from 3.5 kg of solid mediumFermented rice solid medium[7]
Drechslera maydisOphiobolinsProduced at concentrations of 1 µM to 1 mMNot specified[2][3]
Drechslera sorghicolaOphiobolinsProduced at concentrations of 1 µM to 1 mMNot specified[2][3]
Drechslera oryzaePhytotoxic ophiobolinsNot explicitly quantifiedNot specified[5]

Note: The yields reported for different strains are based on varying culture volumes and conditions, making direct comparisons challenging. However, the data indicates a significant potential for sesquiterpenoid production within the Drechslera genus and its close relatives.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the key experiments involved in the study of Drechslerin and other sesquiterpenoids from Drechslera species, based on established practices in the field.

Fungal Cultivation and Inoculation
  • Fungal Strains: Obtain desired Drechslera strains from culture collections or through isolation from host plants. For instance, Drechslera dematoidea was isolated from the inner tissue of the marine red alga Liagora viscida[1].

  • Media Preparation:

    • Solid Media: For initial culture and maintenance, Potato Dextrose Agar (PDA) is commonly used.

    • Liquid Culture for Metabolite Production: A minimal salt medium, such as M-1-D medium, is often employed for secondary metabolite production. The composition typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., asparagine), and essential minerals.

    • Solid-State Fermentation: Alternatively, a solid substrate like rice can be used. For example, 175 g of rice per flask can be soaked, autoclaved, and then inoculated[7].

  • Inoculation and Incubation:

    • Inoculate the chosen liquid or solid medium with mycelial plugs or spore suspensions of the Drechslera strain.

    • Incubate the cultures at a controlled temperature, typically around 25°C.

    • Maintain the cultures for a period of 2 to 4 weeks to allow for sufficient growth and secondary metabolite production. Static or shaken conditions may be used for liquid cultures, which can influence metabolite profiles.

Extraction and Isolation of Sesquiterpenoids
  • Extraction from Liquid Culture:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc).

    • The mycelium can also be extracted separately, typically after freeze-drying and grinding, using a solvent like methanol or a chloroform/methanol mixture.

  • Extraction from Solid-State Fermentation:

    • Homogenize the entire solid culture with a suitable organic solvent (e.g., ethyl acetate)[7].

    • Filter the mixture to separate the solid substrate from the solvent extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Isolation and Purification:

    • Subject the crude extract to column chromatography using silica gel or other stationary phases.

    • Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate fractions based on polarity.

    • Further purify the fractions containing the target sesquiterpenoids using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure compounds[8].

Quantification and Structure Elucidation
  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water). Use a UV detector to quantify the compounds based on a standard curve of a known concentration of the purified sesquiterpenoid. An internal standard can also be used for improved accuracy.

  • Structure Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Mass Spectrometry (HR-MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure of the isolated compounds[1].

    • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Visualizing Key Processes and Pathways

To aid in the understanding of the experimental workflow and the underlying biosynthetic pathways, the following diagrams are provided.

Experimental Workflow for Sesquiterpenoid Analysis

G cluster_0 Fungal Culture cluster_1 Extraction & Isolation cluster_2 Analysis A Drechslera Strain Selection B Media Preparation (Liquid or Solid) A->B C Inoculation & Incubation (2-4 weeks) B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography E->F G HPLC Purification F->G H Pure Sesquiterpenoid G->H I Quantification (HPLC) H->I J Structure Elucidation (NMR, MS) H->J

Caption: Workflow for the isolation and analysis of sesquiterpenoids from Drechslera.

General Biosynthetic Pathway of Fungal Sesquiterpenes

G A Acetyl-CoA B Mevalonate Pathway A->B Multiple steps C Farnesyl Pyrophosphate (FPP) (C15 Precursor) B->C D Sesquiterpene Synthase (STS) C->D E Cyclized Sesquiterpene Backbone D->E F Tailoring Enzymes (e.g., P450s, Transferases) E->F G Diverse Sesquiterpenoids (e.g., Drechslerins, Ophiobolins) F->G

Caption: General pathway for the biosynthesis of sesquiterpenoids in fungi.

References

Unraveling the Cellular Interactions of Drechslerine A: A Look into a Promising Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of drug discovery and chemical biology are constantly seeking novel bioactive compounds with specific cellular targets. Drechslerine A, a sesquiterpenoid produced by the fungus Drechslera dematioidea, represents one such molecule of interest. However, a comprehensive understanding of its precise mechanism of action and potential for cross-reactivity with other cellular targets remains an area of active investigation. This guide provides a consolidated overview of the current, albeit limited, scientific knowledge surrounding this compound and its related compounds, with a focus on their known biological activities and potential cellular interactions.

Based on a thorough review of the available scientific literature, the primary cellular target of this compound has not yet been identified. This significant knowledge gap currently precludes a detailed analysis of its cross-reactivity with other cellular components. The research to date has primarily focused on the isolation, structural elucidation, and initial screening of the biological activities of Drechslerines.

Known Biological Activities of Drechslerines and Related Fungal Metabolites

While the direct cellular target of this compound is unknown, studies have revealed that this class of compounds, along with other metabolites from Drechslera species, exhibits a range of biological effects. The most notable of these are antiplasmodial and antifungal activities.

Summary of Biological Activities
Compound/ExtractSource OrganismBiological ActivityKey Findings
Drechslerine C and G Drechslera dematioideaAntiplasmodialExhibited activity against Plasmodium falciparum, the parasite responsible for malaria.
Sesquiterpenes Drechslera cynodontisAntifungalShowed inhibitory effects against various plant pathogenic fungi.
Helminthosporol Cochliobolus sativus (Drechslera teleomorph)PhytotoxicAffects the membrane permeability of plant mitochondria, chloroplasts, and plasma membranes.[1]
Cochlioquinones Drechslera and related fungiCytotoxic, ImmunosuppressiveDisplay a broad range of biological activities, including effects on tumor cells and immune cells.[2][3]

Potential Mechanisms of Action: An Area for Future Research

The definitive mechanism of action for this compound is yet to be elucidated. However, the observed biological activities of related compounds offer some clues for future investigation. The antiplasmodial and antifungal effects suggest that Drechslerines may interfere with essential cellular processes in these organisms.

For instance, many antifungal agents target the fungal cell wall or cell membrane integrity, or inhibit key enzymes involved in fungal metabolism. Similarly, antiplasmodial compounds often disrupt parasite-specific pathways, such as hemoglobin digestion or fatty acid synthesis.

The phytotoxic effects of the related sesquiterpenoid, helminthosporol, which disrupts membrane permeability, suggest a potential mechanism that could be explored for Drechslerines.[1] It is plausible that this compound could also interact with cellular membranes, leading to a loss of ion homeostasis and subsequent cell death.

Experimental Protocols: A Foundation for Further Study

To facilitate further research into the cellular targets of this compound, detailed experimental protocols from the foundational studies are crucial. The following outlines a general workflow for the isolation and initial bioactivity screening of fungal metabolites, based on methodologies described in the literature.

General Experimental Workflow for Fungal Metabolite Discovery

G cluster_0 Fungal Cultivation & Extraction cluster_1 Isolation & Purification cluster_2 Bioactivity Screening Cultivation Fungal Culture (e.g., Drechslera dematioidea) Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purified this compound Chromatography->Purification Antifungal Antifungal Assays Purification->Antifungal Antiplasmodial Antiplasmodial Assays Purification->Antiplasmodial Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity

Fig. 1: General workflow for the isolation and bioactivity screening of this compound.

Future Directions

The identification of the specific cellular target(s) of this compound is a critical next step in understanding its therapeutic potential. Future research should focus on:

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound.

  • Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound modulates its function.

  • Selectivity Profiling: Screening this compound against a broad panel of cellular targets (e.g., kinases, receptors, enzymes) to assess its selectivity and potential for off-target effects.

A deeper understanding of the cellular interactions of this compound will not only clarify its potential as a lead compound for drug development but also contribute valuable knowledge to the broader field of fungal natural products. The diagrams below illustrate a hypothetical signaling pathway that could be investigated once a primary target is identified, and a logical relationship for assessing cross-reactivity.

G DrechslerineA This compound PrimaryTarget Primary Cellular Target (Hypothetical) DrechslerineA->PrimaryTarget DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 PrimaryTarget->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Antifungal Activity) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Fig. 2: Hypothetical signaling pathway for this compound.

G cluster_0 This compound cluster_1 Cellular Targets DA This compound Primary Primary Target DA->Primary High Affinity OffTarget1 Off-Target 1 DA->OffTarget1 Low Affinity OffTarget2 Off-Target 2 DA->OffTarget2 Low Affinity OffTargetN Off-Target 'n' DA->OffTargetN Low Affinity

Fig. 3: Logical diagram for assessing cross-reactivity.

References

Drechslerine A vs. Ophiobolins: A Comparative Analysis of Fungal Sesterterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, fungal metabolites represent a rich source of bioactive compounds with diverse therapeutic potential. Among these, the sesterterpenoids produced by various fungal species have garnered significant attention. This guide provides a comparative study of Drechslerine A and the well-established Ophiobolin family, both originating from phytopathogenic fungi. While the term "this compound" is not widely documented as a specific, characterized compound in peer-reviewed literature, this guide will focus on recently identified bioactive sesterterpenoids from Drechslera species, namely Drophiobiolins A and B, as a proxy for a comparative analysis against the extensively studied Ophiobolins.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their chemical structures, biological activities, and mechanisms of action, supported by available experimental data.

Chemical Structures

Ophiobolins are a large family of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. The most studied member, Ophiobolin A, serves as the archetypal structure for this class. Drophiobiolins A and B, isolated from Drechslera gigantea, the same fungus that produces Ophiobolin A, are also ophiobolan sesterterpenoids.[1][2] Their structures, however, possess distinct substitutions that differentiate them from the more common Ophiobolins.

Ophiobolin A:

Drophiobiolin A and B:

Comparative Biological Activity

Both Ophiobolins and Drophiobiolins exhibit a range of biological activities, including phytotoxicity and cytotoxicity. The available quantitative data is summarized in the tables below.

Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
Ophiobolin A HeLa (Cervical Cancer)~1.0[1]
A549 (Lung Carcinoma)~0.5[3]
MCF-7 (Breast Cancer)~0.7[3]
U937 (Lymphoma)~0.3[3]
Drophiobiolin A HeLa (Cervical Cancer)10[1][2]
Drophiobiolin B HeLa (Cervical Cancer)10[1][2]
Phytotoxicity Data

Both Ophiobolins and Drophiobiolins demonstrate phytotoxic effects, causing necrosis and inhibiting plant growth.

CompoundPlant SpeciesObserved EffectReference
Ophiobolin A Maize (Zea mays)Root growth inhibition, electrolyte leakage[3]
Various weed speciesNecrotic lesions[1][2]
Drophiobiolin A Tomato (Lycopersicon esculentum), various weed speciesNecrotic lesions[1][2]
Drophiobiolin B Tomato (Lycopersicon esculentum), various weed speciesNecrotic lesions[1][2]

Mechanism of Action

The mechanism of action for Ophiobolin A has been extensively studied and is known to involve the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signal transduction pathways. This inhibition is thought to contribute to its cytotoxic and phytotoxic effects.

The precise mechanism of action for Drophiobiolins A and B has not yet been fully elucidated. However, given their structural similarity to the Ophiobolin family, it is plausible that they may share similar cellular targets.

Below is a diagram illustrating the proposed mechanism of action of Ophiobolin A and a hypothetical pathway for Drophiobiolins.

G Signaling Pathway Comparison cluster_Ophiobolin Ophiobolin A cluster_Drechslerine Drophiobiolins A & B OphA Ophiobolin A CaM Calmodulin (CaM) OphA->CaM Inhibits CaMCa Ca2+/CaM Complex CaM->CaMCa Binds Ca2+ CellCycle Cell Cycle Arrest CaM->CellCycle PDE Phosphodiesterase (PDE) CaMCa->PDE Activates cAMP cAMP PDE->cAMP Hydrolyzes AMP 5'-AMP cAMP->AMP Apoptosis Apoptosis CellCycle->Apoptosis Drech Drophiobiolins A & B Target Putative Target(s) (e.g., Microtubules) Drech->Target CellDivision Disruption of Cell Division Target->CellDivision Cytotoxicity Cytotoxicity CellDivision->Cytotoxicity

Caption: Comparative signaling pathways of Ophiobolin A and hypothesized pathway for Drophiobiolins.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound (represented by Drophiobiolins) and Ophiobolins.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Ophiobolin A, Drophiobiolin A, Drophiobiolin B) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Phytotoxicity Assay (Leaf Puncture Assay)

Objective: To assess the phytotoxic activity of the compounds on plant leaves.

Methodology:

  • Plant Material: Young, healthy leaves from the test plant species (e.g., Lycopersicon esculentum) are collected.

  • Puncturing: The adaxial surface of each leaf is gently punctured with a sterile needle.

  • Compound Application: A small volume (e.g., 10 µL) of the test compound solution at a specific concentration (e.g., 1 mg/mL in a suitable solvent) is applied to the puncture site. A solvent-only control is also applied to separate leaves.

  • Incubation: The treated leaves are placed in a humid chamber and incubated under controlled light and temperature conditions for 24-72 hours.

  • Observation: The leaves are observed for the development of necrotic lesions around the application site.

  • Data Measurement: The diameter of the necrotic lesions is measured to quantify the phytotoxic effect.

Experimental Workflow Diagram

G General Experimental Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Phytotoxicity Phytotoxicity Assay A1 Seed Cells A2 Treat with Compound A1->A2 A3 Incubate A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Leaf Samples B2 Puncture and Apply Compound B1->B2 B3 Incubate B2->B3 B4 Observe Lesions B3->B4 B5 Measure Lesion Diameter B4->B5

Caption: Standard workflows for cytotoxicity and phytotoxicity assays.

Conclusion

The Ophiobolin family, particularly Ophiobolin A, represents a class of well-characterized sesterterpenoids with potent biological activities and a defined mechanism of action involving calmodulin inhibition. The recently discovered Drophiobiolins A and B from Drechslera gigantea expand the chemical diversity of this class of natural products. While preliminary data indicate they possess cytotoxic and phytotoxic properties, their potency appears to be lower than that of Ophiobolin A in the tested cell line. Further research is required to fully elucidate the structure-activity relationships, mechanism of action, and therapeutic potential of the Drophiobiolin subclass. This comparative guide highlights the importance of continued exploration of fungal metabolites for the discovery of novel drug leads.

References

Independent Verification of Drechslerine A Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the reported structure of Drechslerine A have revealed a significant challenge: a lack of accessible scientific literature explicitly detailing its isolation, characterization, and structural elucidation. Extensive searches of prominent scientific databases have not yielded the foundational publications necessary to conduct a comprehensive and independent verification of its molecular architecture. Therefore, this guide will instead focus on the established methodologies and workflows that researchers would typically employ for such a verification process, providing a framework for the critical evaluation of a proposed natural product structure.

While the specific spectroscopic data and experimental protocols for this compound remain elusive, this guide will present a generalized yet detailed approach. We will outline the key analytical techniques, data interpretation strategies, and comparative analyses that form the cornerstone of structural verification in natural product chemistry. This will serve as a valuable resource for researchers, scientists, and drug development professionals when encountering novel or unverified molecular structures.

The Crucial Role of Independent Verification

The determination of a natural product's structure is a cornerstone of drug discovery and development. The initial proposed structure, often based on a combination of spectroscopic data and biosynthetic hypotheses, requires rigorous independent verification before it can be confidently used in further research, such as target identification, mechanism of action studies, or synthetic efforts. History in the field of natural product chemistry is replete with examples of initially incorrect structural assignments that were later revised, highlighting the critical importance of a thorough and unbiased verification process.

A Generalized Workflow for Structural Verification

The independent verification of a proposed chemical structure, such as that of "this compound," would typically follow a multi-step, evidence-based workflow. This process is designed to be systematic and to minimize the potential for confirmation bias.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Hypothesis cluster_2 Phase 3: Verification & Confirmation Isolation_Purification Isolation & Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Isolation_Purification->Spectroscopic_Analysis Chiroptical_Measurements Chiroptical Measurements (CD, ORD) Spectroscopic_Analysis->Chiroptical_Measurements Data_Interpretation Spectroscopic Data Interpretation Chiroptical_Measurements->Data_Interpretation Proposed_Structure Comparison with Reported Structure Data_Interpretation->Proposed_Structure Alternative_Hypotheses Generation of Alternative Structures Proposed_Structure->Alternative_Hypotheses Chemical_Derivatization Chemical Derivatization Alternative_Hypotheses->Chemical_Derivatization Confirmation Structural Confirmation or Revision Chemical_Derivatization->Confirmation Total_Synthesis Total Synthesis Total_Synthesis->Confirmation Crystallography X-ray Crystallography Crystallography->Confirmation

Figure 1: A generalized workflow for the independent verification of a natural product's structure.

Key Experimental Protocols for Structural Verification

The following sections detail the critical experiments that would be performed to verify the structure of a compound like this compound.

Spectroscopic Analysis

A comprehensive suite of spectroscopic techniques is essential for elucidating the connectivity and stereochemistry of a molecule.

Table 1: Key Spectroscopic Techniques and Their Roles in Structure Verification

TechniqueAbbreviationInformation Provided
Nuclear Magnetic ResonanceNMRConnectivity and Stereochemistry: Provides detailed information about the carbon-hydrogen framework, including proton and carbon chemical shifts, coupling constants (J-values), and through-space correlations (NOE/ROESY). Key experiments include 1H, 13C, COSY, HSQC, HMBC, and NOESY/ROESY.
Mass SpectrometryMSMolecular Formula and Fragmentation: Determines the accurate mass and elemental composition of the molecule (High-Resolution MS). Fragmentation patterns (MS/MS) can provide clues about substructures.
Infrared SpectroscopyIRFunctional Groups: Identifies the presence of key functional groups such as hydroxyls, carbonyls, and double bonds based on their characteristic vibrational frequencies.
Ultraviolet-Visible SpectroscopyUV-VisChromophores: Provides information about conjugated systems and chromophores within the molecule.
Circular Dichroism / Optical Rotatory DispersionCD / ORDAbsolute Stereochemistry: Used to determine the absolute configuration of chiral centers, often in comparison with computational predictions or known compounds.

Experimental Protocol: 2D NMR Spectroscopy (HSQC & HMBC)

  • Sample Preparation: A pure sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the solvent peak.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the data.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. It is used to identify all C-H bonds in the molecule.

    • Typical Parameters: Acquisition time of ~0.2 s, relaxation delay of 1.5 s, and a spectral width sufficient to cover all proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and piecing together the carbon skeleton.

    • Typical Parameters: A long-range coupling constant (e.g., 8 Hz) is optimized to observe two- and three-bond correlations.

Comparison with Reported Data

A critical step is the direct comparison of the newly acquired spectroscopic data with the data from the original publication.

Table 2: Hypothetical Comparison of NMR Data for this compound Verification

PositionReported ¹H (ppm)Observed ¹H (ppm)Reported ¹³C (ppm)Observed ¹³C (ppm)
1............
2............
3............
...............

Any significant discrepancies in chemical shifts, coupling constants, or correlation patterns would cast doubt on the originally proposed structure and necessitate further investigation.

Total Synthesis: The Ultimate Proof

The unambiguous confirmation of a proposed structure is often achieved through its total synthesis.

G Proposed_Structure Proposed Structure of This compound Retrosynthesis Retrosynthetic Analysis Proposed_Structure->Retrosynthesis Synthesis Multi-step Synthesis Retrosynthesis->Synthesis Synthetic_Compound Synthesized this compound Synthesis->Synthetic_Compound Spectroscopic_Comparison Spectroscopic Comparison (NMR, MS, etc.) Synthetic_Compound->Spectroscopic_Comparison Confirmation Structure Confirmed Spectroscopic_Comparison->Confirmation Data Match Revision Structure Revision Required Spectroscopic_Comparison->Revision Data Mismatch Natural_Product Natural this compound Natural_Product->Spectroscopic_Comparison

Figure 2: The logical workflow of structural confirmation through total synthesis.

The synthesis of the proposed structure allows for a direct comparison of the spectroscopic data of the synthetic material with that of the natural product. A perfect match provides unequivocal proof of the structure. If the data do not match, it indicates that the original structural assignment was incorrect, and the synthesis of alternative proposed structures may be necessary.

Conclusion

While the specific details of this compound's structure remain unverified due to the absence of primary literature, the principles and methodologies for its independent verification are well-established. A rigorous approach combining state-of-the-art spectroscopic analysis, careful comparison with any available reported data, and, ultimately, confirmation through total synthesis is the gold standard in natural product chemistry. This framework ensures the accuracy of molecular structures, which is fundamental for advancing our understanding of their biological function and potential as therapeutic agents. Researchers are strongly encouraged to apply this critical and systematic approach to any newly reported natural product structure.

Synthetic vs. Natural Drechslerine A: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the synthetic and natural forms of Drechslerine A, a phytotoxic sesquiterpenoid isolated from the fungus Drechslera dematioidea. This guide provides a comprehensive overview of the available data, experimental protocols, and a visualization of the synthetic pathway.

This compound, a bicyclic sesquiterpenoid, has garnered interest in the scientific community for its potent phytotoxic properties. As a natural product, its availability for extensive research can be limited. The advent of a total synthesis route has opened new avenues for its study and potential application. This guide aims to provide a clear and objective comparison between this compound obtained from natural sources and its synthetically derived counterpart, based on published scientific literature.

Data Presentation: Physicochemical and Spectroscopic Properties

To date, the primary source detailing the total synthesis of this compound is the 2012 publication by Hori and Honda in Tetrahedron Letters. While this publication confirms the successful synthesis, a comprehensive, publicly available dataset directly comparing the quantitative biological activity of the synthetic versus the natural product is not yet available. However, the authors have confirmed the structural identity of the synthetic compound by comparing its spectroscopic data with that of the natural product.

PropertyNatural this compoundSynthetic this compoundReference
Molecular Formula C₁₅H₂₂O₂C₁₅H₂₂O₂Hori, H.; Honda, T. Tetrahedron Lett.2012 , 53, 5941-5943
¹H NMR Data consistent with synthetic product¹H NMR (CDCl₃, 400 MHz) δ: 5.88 (s, 1H), 4.98 (s, 1H), 4.80 (s, 1H), 3.75 (d, J = 7.6 Hz, 1H), 2.75-2.65 (m, 1H), 2.45-2.35 (m, 1H), 2.20-2.10 (m, 1H), 1.95-1.85 (m, 2H), 1.80 (s, 3H), 1.75-1.65 (m, 1H), 1.55-1.45 (m, 1H), 1.01 (d, J = 6.8 Hz, 3H), 0.99 (d, J = 6.8 Hz, 3H).Hori, H.; Honda, T. Tetrahedron Lett.2012 , 53, 5941-5943
¹³C NMR Data consistent with synthetic product¹³C NMR (CDCl₃, 100 MHz) δ: 200.1, 150.2, 127.8, 112.9, 68.1, 52.3, 48.7, 41.2, 35.4, 33.1, 29.8, 22.5, 21.8, 21.3, 18.9.Hori, H.; Honda, T. Tetrahedron Lett.2012 , 53, 5941-5943
High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ m/z 257.1512[M+Na]⁺ m/z 257.1514 (calcd for C₁₅H₂₂O₂Na, 257.1517)Hori, H.; Honda, T. Tetrahedron Lett.2012 , 53, 5941-5943
Specific Rotation ([α]D) +125.7 (c 1.00, CHCl₃)+128.2 (c 0.50, CHCl₃)Hori, H.; Honda, T. Tetrahedron Lett.2012 , 53, 5941-5943

Note: The minor difference in specific rotation is within acceptable experimental variance and further supports the successful synthesis of the correct enantiomer.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Based on its known activities, the following are generalized protocols for key assays.

Phytotoxicity Assay (Seed Germination and Radicle Growth Inhibition)

This assay evaluates the inhibitory effect of this compound on plant growth.

Materials:

  • Seeds of a model plant (e.g., Lactuca sativa - lettuce, Arabidopsis thaliana)

  • Natural and synthetic this compound stock solutions (in a suitable solvent like DMSO or ethanol)

  • Sterile filter paper

  • Petri dishes

  • Growth medium or sterile distilled water

  • Incubator with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of both natural and synthetic this compound in the growth medium. A solvent control (medium with the same concentration of solvent used for the stock solutions) and a negative control (medium only) should be included.

  • Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution.

  • Place a defined number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 3-5 days).

  • After the incubation period, count the number of germinated seeds to determine the germination percentage.

  • Measure the length of the radicle (primary root) of the germinated seeds.

  • Calculate the percentage of inhibition for both germination and radicle growth for each concentration relative to the negative control.

  • Compare the dose-response curves and calculate the IC₅₀ values for both natural and synthetic this compound.

Microtubule Disruption Assay (Immunofluorescence Microscopy)

This assay visualizes the effect of this compound on the microtubule network within cells.

Materials:

  • A suitable cell line (e.g., HeLa, BY-2 tobacco cells)

  • Cell culture medium and supplements

  • Natural and synthetic this compound stock solutions

  • Microscope coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed the cells on sterile coverslips in a petri dish and allow them to adhere and grow overnight.

  • Treat the cells with various concentrations of natural and synthetic this compound for a defined period. Include a solvent control and a negative control.

  • After treatment, wash the cells with PBS and fix them with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash the cells and incubate them with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope and compare the morphology of microtubules in treated cells versus control cells. Look for signs of depolymerization, fragmentation, or altered organization.

Mandatory Visualization

Logical Relationship in the Total Synthesis of this compound

The following diagram illustrates the key transformations in the total synthesis of this compound as reported by Hori and Honda.

Total_Synthesis_Drechslerine_A Start (S)-Carvone Intermediate1 Allylated Intermediate Start->Intermediate1 Pd-catalyzed Diastereoselective Allylation Intermediate2 Conjugate Reduction Product Intermediate1->Intermediate2 Pd-catalyzed Conjugate Reduction Intermediate3 Bicyclic Precursor Intermediate2->Intermediate3 Pd-catalyzed Carbon Monoxide Insertion End Synthetic this compound Intermediate3->End Final transformations

Caption: Key palladium-catalyzed reactions in the total synthesis of this compound.

The successful total synthesis of this compound is a significant achievement, providing a reliable source of this phytotoxic natural product for further research. The spectroscopic data from the synthesis confirms the structural identity of the synthetic material with its natural counterpart. While direct comparative biological data is currently limited in the public domain, the availability of a synthetic route paves the way for such studies. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively compare the biological activities of natural and synthetic this compound, which will be crucial for its potential development as a research tool or agrochemical lead.

Safety Operating Guide

Essential Safety and Disposal Plan for Handling Drechslerine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Drechslerine A is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a phytotoxin necessitates stringent adherence to established laboratory safety protocols for handling potentially hazardous materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for chemical handling in a research environment.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a natural product derived from the Drechslera genus of fungi, it should be handled with care to avoid potential toxic effects through inhalation, ingestion, or skin contact.[1] The following PPE is mandatory when working with this compound:

  • Body Protection: A fully fastened laboratory coat.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[2] Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

Accidental Exposure Protocol

In the event of an accidental exposure, immediate action is critical. The following workflow outlines the necessary steps.

cluster_exposure Accidental Exposure to this compound cluster_actions Immediate Actions start Exposure Occurs skin_contact Skin Contact start->skin_contact If on skin eye_contact Eye Contact start->eye_contact If in eyes inhalation Inhalation start->inhalation If inhaled ingestion Ingestion start->ingestion If swallowed wash_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes fresh_air Move person to fresh air and keep comfortable for breathing. inhalation->fresh_air do_not_induce_vomiting Do NOT induce vomiting. Immediately call a poison center or doctor. ingestion->do_not_induce_vomiting seek_medical_attention Seek immediate medical advice/attention. wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention fresh_air->seek_medical_attention do_not_induce_vomiting->seek_medical_attention

Caption: Workflow for responding to accidental exposure to this compound.

Disposal of this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.

General guidelines for chemical waste disposal suggest segregating waste streams.[4] Do not dispose of this compound down the drain.[5] The following diagram outlines the appropriate disposal procedure.

cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start This compound Waste (Solid, Liquid, Contaminated Materials) collect Collect waste in a designated, properly labeled, sealed, and leak-proof hazardous waste container. start->collect store Store the waste container in a secondary containment bin in a well-ventilated, designated area. collect->store contact_ehs Contact Environmental Health & Safety (EHS) or designated waste management service for pickup and disposal. store->contact_ehs documentation Maintain a log of all disposed this compound waste. contact_ehs->documentation

Caption: Step-by-step procedure for the safe disposal of this compound waste.

Quantitative Data

Due to the lack of a publicly available Safety Data Sheet (SDS) for this compound, quantitative data regarding toxicity (e.g., LD50), occupational exposure limits (OELs), or other specific safety metrics are not available at this time. Researchers should treat this compound as a compound with unknown toxicity and handle it with the highest degree of caution.

By adhering to these safety protocols and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. It is imperative to always consult your institution's specific safety guidelines and Environmental Health & Safety (EHS) department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drechslerine A
Reactant of Route 2
Drechslerine A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.